HaloPROTAC3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H55ClN4O8S |
|---|---|
Molekulargewicht |
799.4 g/mol |
IUPAC-Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
InChI-Schlüssel |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HaloPROTAC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of HaloPROTAC3, a chemical tool for targeted protein degradation. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its function.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of proteins fused with the HaloTag protein.[1][2][3][4] Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5]
The process is initiated by the formation of a ternary complex involving three key components:
-
HaloTag-fused Protein of Interest (POI): The target protein that has been genetically fused with the HaloTag protein.[4]
-
This compound: The small molecule that acts as a bridge.[5]
-
Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: A component of the cellular machinery responsible for tagging proteins for degradation.[1][2][4]
This compound facilitates this interaction through its distinct domains: a chloroalkane moiety that irreversibly binds to the HaloTag protein and a ligand that recruits the VHL E3 ligase.[1][4] This induced proximity leads to the polyubiquitination of the HaloTag fusion protein by the E3 ligase, marking it for subsequent recognition and degradation by the 26S proteasome.[2][4][5] This process is catalytic, meaning a single molecule of this compound can mediate the degradation of multiple target protein molecules.[4]
To confirm that the observed degradation is a direct result of the PROTAC mechanism and VHL engagement, an enantiomeric negative control compound, ent-HaloPROTAC3 , is often used.[1][2] While ent-HaloPROTAC3 can bind to the HaloTag protein, modifications to its d-hydroxyproline and d-valine (B559536) residues significantly disrupt its binding to VHL, thereby preventing the degradation of the target protein.[1]
Signaling Pathway and Molecular Interactions
The signaling cascade initiated by this compound is a clear example of induced proximity, leading to targeted protein degradation. The key steps are visualized in the following diagram.
Caption: this compound signaling pathway leading to targeted protein degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies. The following tables summarize key performance metrics.
| Compound | Target Protein | DC50 (nM) | Maximum Degradation (%) | Cell Line | Reference |
| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | HEK293 | [5][6][7] |
| This compound | GFP-HaloTag7 | - | ~90 at 625 nM | - | [6][8] |
| This compound | NanoLuc-HaloTag | - | Significant at 1µM | HEK293 | [9] |
| This compound | β-catenin-HaloTag-HiBiT | - | Complete at 1µM | HEK293 | [9] |
| Compound | Binding Target | IC50 (µM) | Assay | Reference |
| This compound | VHL E3 Ligase | 0.54 ± 0.06 | Fluorescence Polarization | [6][8] |
| Compound | Target Protein | Time to 50% Degradation (T1/2) | Reference |
| This compound | GFP-HaloTag7 | 4 - 8 hours | [7][10] |
Experimental Protocols
The characterization of this compound's activity involves several key experimental procedures. Below are detailed methodologies for commonly performed assays.
This protocol is used to visually and semi-quantitatively assess the degradation of the HaloTag-fused protein of interest.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) expressing the HaloTag-fusion protein to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4][10]
-
Include a control with ent-HaloPROTAC3 to verify VHL-dependent degradation.[9]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Caption: Experimental workflow for Western Blotting analysis.
This method allows for the high-throughput quantification of degradation when the HaloTag is fused to a fluorescent protein like GFP.
Methodology:
-
Cell Treatment:
-
Seed cells expressing the GFP-HaloTag7 fusion protein in a multi-well plate.
-
Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).[10]
-
-
Sample Preparation:
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).[10]
-
-
Flow Cytometry Analysis:
-
Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis:
This highly sensitive assay provides a quantitative measure of protein levels and is particularly useful for kinetic studies.[7] It requires the protein of interest to be tagged with both HaloTag and the HiBiT peptide.
Methodology:
-
Cell Line Generation:
-
Generate a cell line that endogenously expresses the protein of interest fused to a HiBiT-HaloTag.[7]
-
-
Cell Treatment:
-
Plate the cells and treat them with this compound over a time course or at various concentrations.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
Caption: Workflow for luminescence-based protein degradation assay.
Conclusion
This compound is a potent and specific chemical tool for inducing the degradation of HaloTag-fusion proteins. Its mechanism, which relies on the formation of a ternary complex with the VHL E3 ligase, has been well-characterized through a variety of quantitative and qualitative experimental approaches. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize this compound in their studies of protein function and as a potential avenue for therapeutic development.
References
- 1. promega.com [promega.com]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
- 3. This compound Technical Manual [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 10. benchchem.com [benchchem.com]
HaloPROTAC3: A Technical Guide to Targeted Protein Degradation in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation, offering a novel approach to investigate protein function and explore new therapeutic avenues. Among these, HaloPROTAC3 has garnered significant attention as a versatile and potent tool for inducing the degradation of specific proteins of interest within a laboratory setting. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its application, and quantitative data to inform experimental design.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins that have been fused with a HaloTag.[1][2] The HaloTag is a modified bacterial dehalogenase that can be genetically attached to a protein of interest.[2][3] this compound acts as a molecular bridge, simultaneously binding to the HaloTag on the target protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin molecules to the HaloTag fusion protein, marking it for degradation by the proteasome.[4][5] This technology allows for the conditional and reversible knockdown of target proteins, providing a powerful alternative to genetic methods like RNAi or CRISPR-based knockouts.[1][6]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The core function of this compound is to induce the formation of a ternary complex composed of the HaloTag-fused protein of interest (POI), this compound itself, and the VHL E3 ligase.[4][5] This process can be broken down into the following key steps:
-
Binding to HaloTag: The chloroalkane moiety of this compound irreversibly binds to the HaloTag fused to the target protein.[2][4]
-
Recruitment of VHL: The other end of the this compound molecule contains a ligand that specifically recruits the VHL E3 ubiquitin ligase.[2][7]
-
Ternary Complex Formation: The simultaneous binding of this compound to both the HaloTag-POI and VHL results in the formation of a stable ternary complex.[4][5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the HaloTag fusion protein.[1][4]
-
Proteasomal Degradation: The polyubiquitinated HaloTag-POI is then recognized and degraded by the 26S proteasome, releasing the this compound molecule to potentially induce the degradation of another target protein molecule.[2][3]
A negative control compound, ent-HaloPROTAC3, is available. It is an enantiomer of this compound that can bind to the HaloTag but not to VHL, thus preventing the formation of the ternary complex and subsequent protein degradation.[4] This control is crucial for confirming that the observed degradation is mediated by the PROTAC mechanism.[4]
Quantitative Data on this compound Performance
The efficiency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the percentage of protein degradation achieved at saturating PROTAC concentrations.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| GFP-HaloTag7 | HEK293 | 19 ± 1 | >90 | 24 | [7][8] |
| Endogenous Mitochondrial HiBiT-HaloTag | HEK293 | 8.1 | ~80 | - | [9][10] |
| Endogenous Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 | ~80 | - | [9][10] |
| Endogenous Nuclear HiBiT-HaloTag | HEK293 | 8.1 | ~80 | - | [10] |
| Halo-VPS34 | HEK293 | 3-10 (HaloPROTAC-E) | ~95 | 24 | [8][11] |
| SGK3-Halo | HEK293 | 3-10 (HaloPROTAC-E) | ~95 | 24 | [8][11] |
Note: HaloPROTAC-E is an optimized version of this compound.[2]
Kinetics of Degradation:
Studies have shown that this compound can induce rapid degradation of target proteins. For a GFP-HaloTag7 fusion protein, 50% degradation was observed between 4 and 8 hours of treatment.[7] For some endogenously tagged proteins, greater than 50% degradation can occur within the first 3 hours.[10]
Experimental Protocols
A typical workflow for a this compound experiment involves several stages, from expressing the HaloTag-fusion protein to quantifying its degradation.
Endogenous Tagging with HaloTag using CRISPR/Cas9
To study the degradation of a protein at its natural expression level, endogenous tagging with HaloTag is the preferred method.[4][12]
Materials:
-
Cas9 nuclease
-
Single-guide RNA (sgRNA) targeting the genomic locus of the protein of interest
-
Donor plasmid containing the HaloTag sequence flanked by homology arms (typically 500 bp) corresponding to the sequences upstream and downstream of the desired insertion site.
-
Cells for transfection/electroporation
-
Fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand) for cell sorting
-
Fluorescence-Activated Cell Sorter (FACS)
Protocol:
-
Design and Clone: Design an sgRNA to target the desired insertion site (N- or C-terminus) of the gene of interest. Clone the HaloTag sequence into a donor plasmid with flanking homology arms.
-
Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 nuclease, sgRNA, and the donor plasmid.
-
Enrichment of HaloTag-Positive Cells: After 48-72 hours, label the cell population with a fluorescent HaloTag ligand. Use FACS to enrich the population of successfully tagged cells.[1][4]
-
Single-Cell Cloning and Validation: Isolate single cells to establish clonal cell lines. Validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting.[2]
Western Blotting for Protein Degradation Analysis
Western blotting is a standard method to visualize and quantify the reduction in target protein levels.[3]
Materials:
-
Cells expressing the HaloTag-fusion protein
-
This compound and a negative control (e.g., ent-HaloPROTAC3 or DMSO vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-HaloTag or anti-target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against the HaloTag or the protein of interest. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Flow Cytometry for Degradation of Fluorescently Tagged Proteins
For proteins fused to a fluorescent reporter like GFP in addition to HaloTag, flow cytometry offers a high-throughput method for quantifying degradation.
Materials:
-
Cells expressing the GFP-HaloTag fusion protein
-
This compound
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells expressing the GFP-HaloTag fusion protein with various concentrations of this compound for 24 hours.
-
Sample Preparation: Detach the cells from the plate (e.g., using trypsin) and resuspend them in a suitable buffer (e.g., DMEM or PBS with FBS).
-
Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell population using a flow cytometer.
-
Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control to determine the percentage of degradation.[9]
Conclusion
This compound provides a robust and versatile chemical genetic tool for the targeted degradation of proteins in a laboratory setting.[3] By enabling the specific and controlled removal of HaloTag-fused proteins, this technology facilitates a deeper understanding of protein function and the cellular consequences of their depletion.[1][3] The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively design and execute experiments utilizing this compound for their research and discovery efforts.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
An In-depth Technical Guide to the Discovery and Development of HaloPROTAC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HaloPROTAC3, a pivotal tool in the field of targeted protein degradation. We will delve into its discovery, mechanism of action, and development, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] HaloPROTACs, a specialized class of PROTACs, are designed to degrade proteins that have been fused with a HaloTag, a modified bacterial dehalogenase.[1] This technology offers a universal approach to protein degradation, as a single HaloPROTAC molecule can target any protein that is endogenously tagged with HaloTag, often facilitated by CRISPR/Cas9 gene-editing technology.[1][3]
This compound is a well-characterized HaloPROTAC that consists of a chloroalkane moiety for irreversible binding to the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The formation of a ternary complex between the HaloTag-fused protein, this compound, and the VHL E3 ligase is the critical step that leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][4][5] This process is catalytic, enabling a single this compound molecule to mediate the degradation of multiple target protein molecules.[1]
Quantitative Data for HaloPROTAC Efficacy
The efficacy of this compound and its derivatives is primarily assessed by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for this compound and a more recent, optimized version, HaloPROTAC-E.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 24 | [6][7] |
| Mitochondrial HiBiT-HaloTag | HEK293 | 8.1 | ~80 | Not Specified | [8] | |
| Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 | ~80 | Not Specified | [8][9] | |
| Halo-VPS34 | HEK293 | ~50 | Not Specified | 24 | [10] | |
| ent-HaloPROTAC3 | GFP-HaloTag7 | HEK293 | No significant degradation | Not Applicable | 24 | [6] |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 24 | [10][11] |
| Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 24 | [10][11] |
| Compound | Binding Target | Assay Type | IC50 (µM) | Reference |
| This compound | VHL | Fluorescence Polarization | 0.54 ± 0.06 | [6][12] |
| ent-HaloPROTAC3 | VHL | Fluorescence Polarization | No detectable binding | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and reproduction of this compound-based experiments. Below are protocols for key assays.
This protocol is used to quantify the degradation of a HaloTag-fusion protein following treatment with this compound.
Materials:
-
Cells expressing the HaloTag-fusion protein of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies (anti-HaloTag or anti-target protein, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is from 1 pM to 10 µM.[13] Include a vehicle-only control (DMSO).[8] Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours for a dose-response experiment.[8] For time-course experiments, incubate for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]
-
Immunoblotting: Block the membrane and probe with a primary antibody against the HaloTag or the protein of interest, and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system.[8] Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.[13]
-
Data Analysis: For dose-response experiments, plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
This method is suitable for quantifying the degradation of a fluorescently tagged protein like GFP-HaloTag7.
Materials:
-
Cells expressing GFP-HaloTag7
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Trypsin or other cell detachment solution
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells expressing GFP-HaloTag7 with various concentrations of this compound for 24 hours.[8]
-
Sample Preparation: Detach the cells from the plate and resuspend them in a suitable buffer, such as DMEM.[8]
-
Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell population using a flow cytometer.[8]
-
Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control to determine the percentage of degradation.[8]
This protocol offers a highly sensitive and quantitative method for monitoring protein degradation in live cells by using a HiBiT-tagged HaloTag fusion protein.
Materials:
-
Cells endogenously expressing a HiBiT-HaloTag fusion protein and LgBiT
-
This compound
-
Nano-Glo® Live Cell Assay System
Methodology:
-
Cell Plating: Plate the cells in a white, opaque-bottom multi-well plate.
-
This compound Treatment: Add this compound at various concentrations to the cells.
-
Luminescence Measurement: Add the Nano-Glo® Endurazine™ Substrate to the wells. Measure luminescence at regular intervals (e.g., every 30 minutes for 24 hours) using a plate-reading luminometer for kinetic analysis.[14] For an endpoint assay, lyse the cells after the desired treatment duration and add the lytic HiBiT detection reagent before measuring luminescence.[14]
-
Data Analysis: Plot the luminescence signal over time or as a function of this compound concentration to determine the degradation kinetics, DC50, and Dmax values.[14]
Visualizing the Molecular Processes and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of endogenously tagged proteins for phenotypic studies using this compound and HaloTag® technologies [labhoo.com]
- 4. promega.com [promega.com]
- 5. Ternary Complex Formation [promega.com]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
HaloPROTAC3: A Technical Guide to Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the HaloPROTAC3 system for targeted protein degradation. It details the core principles, mechanism of action, quantitative performance metrics, and key experimental protocols for the application of this technology in research and drug development.
Core Principle and Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] this compound is a specific type of PROTAC designed to degrade proteins that have been fused with a HaloTag®, a 34kDa modified bacterial dehalogenase.[3][4] This system offers a powerful and versatile method for studying the functional consequences of acute protein loss, even for targets that have traditionally been difficult to drug.[4][5]
The mechanism of this compound is centered on the formation of a ternary complex. The molecule consists of two key moieties connected by a linker:
-
A chloroalkane moiety that binds irreversibly and covalently to the HaloTag® protein.[4][5]
-
A von Hippel-Lindau (VHL) E3 ligase ligand that recruits the VHL E3 ubiquitin ligase complex.[1][3]
By simultaneously binding to the HaloTag-fused Protein of Interest (POI) and the VHL E3 ligase, this compound induces their proximity.[6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the HaloTag-POI, leading to its polyubiquitination.[7] The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the entire fusion protein.[2][8] A single this compound molecule can catalytically induce the degradation of multiple target protein molecules.[2]
To ensure that the observed degradation is a direct result of the PROTAC mechanism, an inactive enantiomer, ent-HaloPROTAC3 , is used as a negative control.[3] This molecule can bind to the HaloTag but contains modified residues (d-hydroxyproline and d-valine) that disrupt its ability to engage the VHL E3 ligase, thereby preventing degradation.[1][5]
Quantitative Data
The efficacy of this compound is measured by its degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and binding affinity to its E3 ligase target (IC₅₀).
| Parameter | Target Protein | Cell Line | Value | Reference(s) |
| DC₅₀ | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | [1][8][9] |
| Dₘₐₓ | GFP-HaloTag7 | HEK293 | 90 ± 1 % | [1][8][9] |
| IC₅₀ | VHL E3 Ligase | N/A (Biochemical Assay) | 0.54 ± 0.06 µM | [1][9] |
| T₁/₂ Degradation | GFP-HaloTag7 | HEK293 | 4 - 8 hours | [10] |
| Table 1: Performance Metrics of this compound. |
For comparison, an earlier hydrophobic tagging compound, HyT36, showed significantly lower potency and efficacy for HaloTag7 degradation (DC₅₀ = 134 ± 7 nM, Dₘₐₓ = 56 ± 1 %).[1] An optimized version, HaloPROTAC-E, has since been developed with even greater potency for endogenously tagged proteins (DC₅₀ = 3-10 nM, Dₘₐₓ ≈ 95%).[11]
| Compound | Target Protein | DC₅₀ | Dₘₐₓ | Reference(s) |
| This compound | GFP-HaloTag7 | 19 ± 1 nM | 90 ± 1 % | [1] |
| HaloPROTAC10 | GFP-HaloTag7 | 36 ± 4 nM | ~90% | [1] |
| HyT36 | GFP-HaloTag7 | 134 ± 7 nM | 56 ± 1 % | [1] |
| HaloPROTAC-E | Endogenous SGK3-Halo | 3 - 10 nM | ~95% | [11] |
| HaloPROTAC-E | Endogenous VPS34-Halo | 3 - 10 nM | ~95% | [11] |
| Table 2: Comparative Efficacy of Halo-Targeted Degraders. |
Experimental Protocols
A typical this compound study involves several stages, from expressing the HaloTag-fusion protein to quantifying its degradation.
To study the degradation of a protein at its natural expression level, endogenous tagging is the preferred method.[3][12]
-
Donor Plasmid Design: Construct a donor plasmid containing the HaloTag sequence (with or without a HiBiT tag for luminescent detection) flanked by 500bp left and right homology arms corresponding to the genomic sequences immediately upstream and downstream of the desired insertion site (e.g., 3' end of the coding sequence for C-terminal tagging).[3][5]
-
Cell Transfection: Co-transfect the donor plasmid into the target cells along with a plasmid expressing Cas9 and a guide RNA (gRNA) specific to the insertion site.
-
Cell Enrichment (Optional but Recommended): To enrich the population of successfully edited cells, treat the cell pool with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646).[3] Use Fluorescence-Activated Cell Sorting (FACS) to isolate the fluorescent cells, which represent the successfully tagged population.[3][5]
-
Clonal Isolation and Verification: Isolate single cells from the enriched pool to establish clonal cell lines. Verify the correct insertion of the HaloTag via PCR and sequencing, and confirm protein expression and correct localization via Western blot and/or microscopy.
Western blotting is a standard method to visualize and quantify the reduction in protein levels.[2][10]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) expressing the HaloTag-POI. Treat with a range of this compound concentrations (for DC₅₀ determination) or a fixed concentration over various time points (for kinetic analysis). Include vehicle (DMSO) and ent-HaloPROTAC3 as negative controls.[5]
-
Cell Lysis: After incubation (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Use an anti-HaloTag antibody or an antibody specific to the POI.[2] Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[2] Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
For a more sensitive and high-throughput method, the HaloTag can be co-tagged with the 11-amino-acid HiBiT peptide.[3][4] The HiBiT system allows for quantitative measurement of protein levels in a simple add-mix-read format.
-
Cell Line Generation: Use cells expressing the HaloTag-HiBiT fusion protein. For the assay, these cells should also express the complementary LgBiT protein, either through stable expression or by adding it post-lysis.[3]
-
Cell Plating and Treatment: Plate cells in a white, opaque 96-well plate. Treat with this compound and controls as described for the Western blot protocol.
-
Lysis and Luminescence Measurement:
-
Add a lytic reagent containing the LgBiT protein (if not stably expressed) and a luciferase substrate directly to the wells.[2]
-
Incubate for a short period to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of HaloTag-HiBiT fusion protein. Calculate the percentage of degradation by normalizing the signal from treated wells to that of the vehicle control wells.
Mechanism Validation
Confirming the specific, VHL-dependent mechanism of this compound is critical for data interpretation.
Key experiments to validate the mechanism include:
-
Negative Control: Demonstrating a lack of degradation upon treatment with ent-HaloPROTAC3 confirms that VHL engagement is necessary.[1][3]
-
Competitive Antagonism: Co-treatment of cells with this compound and an excess of a free VHL ligand (one that does not bind HaloTag) should rescue the degradation of the HaloTag-POI, further implicating VHL in the process.[1]
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to adding this compound should block degradation, confirming the involvement of the proteasome.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 5. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tenovapharma.com [tenovapharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
HaloPROTAC3: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a transformative modality in chemical biology and drug discovery, enabling the selective elimination of proteins of interest. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The HaloPROTAC technology offers a versatile and powerful platform that circumvents the need for developing a unique PROTAC for each new target. By fusing the protein of interest to a HaloTag, a single HaloPROTAC molecule, such as HaloPROTAC3, can be universally applied to induce its degradation. This guide provides an in-depth technical overview of this compound, including its background, mechanism of action, experimental protocols, and significance in the field of targeted protein degradation.
Background and Significance of this compound
The development of traditional PROTACs is often a resource-intensive process, requiring the identification and optimization of a high-affinity ligand for each specific protein of interest (POI).[1] The HaloPROTAC system elegantly bypasses this limitation by utilizing the HaloTag, a 34 kDa monomeric protein fusion tag derived from a bacterial dehalogenase.[2][3] This tag can be genetically fused to any POI.
This compound is a small-molecule degrader that specifically and irreversibly binds to the HaloTag.[2][4] It is a heterobifunctional molecule composed of a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This system uncouples the degradation machinery from the necessity of a specific POI binder, making it a broadly applicable tool for:
-
Studying protein function: Enabling rapid and reversible protein knockdown to investigate cellular phenotypes.[3][6]
-
Validating drug targets: Providing a method to assess the therapeutic potential of degrading a particular protein.[1]
-
Exploring the "undruggable" proteome: Targeting proteins that lack suitable small-molecule binding pockets for traditional inhibitors.[1]
A key advantage of the HaloPROTAC system is its universality; once a protein is endogenously tagged with HaloTag, typically via CRISPR/Cas9 gene editing, the same HaloPROTAC molecule can be used for its degradation.[2][7] This significantly accelerates the timeline for studying new protein targets.
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the HaloTag-fused POI, this compound, and the VHL E3 ligase complex.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the HaloTag fusion protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
To confirm that the observed degradation is mediated through the intended PROTAC mechanism, an inactive enantiomer, ent-HaloPROTAC3 , is often used as a negative control.[4][7] ent-HaloPROTAC3 can bind to the HaloTag but is unable to engage the VHL E3 ligase, thus preventing degradation.[7]
Quantitative Data on HaloPROTAC Performance
The efficacy of HaloPROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | >90 | 24 | [8][9] |
| This compound | Endogenous EPOP-HaloTag-HiBiT | HEK293 | ~8.1-18.6 | ~80 | 24 | [2] |
| HaloPROTAC-E | Endogenous SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | [9][10] |
| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 | [9][10] |
Note: DC50 and Dmax values can vary depending on the specific target protein, its expression level, and the experimental conditions.
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous HaloTag Knock-in
To study the degradation of a protein at its natural expression level, it is crucial to endogenously tag the protein of interest with the HaloTag.
Protocol Outline:
-
Design and Validation of sgRNA: Design single guide RNAs (sgRNAs) targeting the N- or C-terminus of the gene of interest.
-
Donor Plasmid Construction: Clone the HaloTag sequence into a donor plasmid flanked by 500 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[7]
-
Cell Transfection: Co-transfect the target cells with the Cas9 nuclease, the validated sgRNA, and the donor plasmid.[4]
-
Enrichment of HaloTag-Positive Cells: 48-72 hours post-transfection, label the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand) and enrich the successfully tagged cell population using Fluorescence-Activated Cell Sorting (FACS).[6][7]
-
Single-Cell Cloning: Isolate single cells from the enriched population to establish clonal cell lines.[4]
-
Validation: Validate the correct in-frame insertion of the HaloTag by genomic PCR, Sanger sequencing, and Western blot analysis.[4]
Cell-Based this compound Degradation Assay
This protocol describes the treatment of HaloTag-expressing cells with this compound and subsequent analysis of protein degradation.
Materials:
-
HaloTag-expressing cell line
-
This compound
-
ent-HaloPROTAC3 (negative control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the HaloTag-expressing cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[5]
-
This compound Treatment: Prepare serial dilutions of this compound and ent-HaloPROTAC3 in cell culture medium. A typical concentration range for a dose-response experiment is from 1 pM to 10 µM.[11] Include a vehicle-only control (DMSO). Aspirate the old medium and add the medium containing the compounds.
-
Incubation: Incubate the cells for a desired period. For dose-response curves, a fixed time point (e.g., 24 hours) is common.[8] For kinetic studies, multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) should be analyzed.[11]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent analysis.[5]
Western Blotting for Degradation Analysis
Western blotting is a standard method to visualize and quantify the degradation of the target protein.
Protocol Outline:
-
Sample Preparation: Normalize protein concentrations of the cell lysates and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the HaloTag or the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and compare the levels across different treatments.[9]
Alternative Detection Methods
-
Flow Cytometry: If the HaloTag is fused to a fluorescent protein like GFP, degradation can be quantified by measuring the mean fluorescence intensity of the cell population using flow cytometry.[8]
-
Luminescence-Based Assays: For highly sensitive and quantitative real-time monitoring of degradation kinetics, the HaloTag can be co-tagged with a small, bright luciferase subunit like HiBiT. The luminescent signal is proportional to the amount of fusion protein present.[7][12]
Conclusion
This compound and the broader HaloPROTAC technology represent a significant advancement in the field of targeted protein degradation. By providing a universal and adaptable system for inducing the degradation of virtually any protein of interest, HaloPROTACs empower researchers to rapidly probe protein function and validate novel drug targets. The detailed methodologies and quantitative data presented in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively design, execute, and interpret experiments using this powerful chemical genetic tool, thereby accelerating biological discovery and the development of new therapeutics.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chemical Genetics Tools for Protein Knockdown
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal chemical genetic tools for targeted protein degradation (TPD). TPD has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This event-driven pharmacology presents a significant advantage over traditional occupancy-based inhibitors, potentially overcoming resistance mechanisms and targeting proteins previously considered "undruggable."[2][3] We will delve into the mechanisms, experimental protocols, and quantitative metrics of key TPD technologies, including Proteolysis-Targeting Chimeras (PROTACs), molecular glues, and systems for degrading extracellular and tagged proteins.
Core Technologies for Intracellular Protein Degradation
The most established TPD strategies hijack the cell's ubiquitin-proteasome system (UPS) to selectively destroy intracellular proteins.[2]
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that serve as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][6] A key feature of PROTACs is their catalytic nature; a single molecule can induce the degradation of multiple target proteins.[6][7]
Mechanism of Action: A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[4][8] The process involves the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial step for ubiquitination and subsequent degradation.[9][10]
Molecular Glues
Molecular glues are small, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a POI.[7][11] Unlike the deliberate bifunctional design of PROTACs, molecular glues typically bind to one of the proteins (often the E3 ligase) and create a "neosurface" that is complementary to the surface of the target protein, leading to its degradation.[7][11] The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of transcription factors such as IKZF1 and IKZF3.[7][12]
Key Differences from PROTACs:
-
Structure: Molecular glues are smaller, monovalent compounds, which often gives them more drug-like physicochemical properties.[1][11]
-
Discovery: The discovery of molecular glues has historically been serendipitous, whereas PROTACs are rationally designed.[13]
SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)
SNIPERs are a class of PROTACs that specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family, which function as E3 ubiquitin ligases.[14][15] IAPs (c-IAP1, c-IAP2, and XIAP) are often overexpressed in cancer cells, making them attractive targets for recruitment.[14][16] SNIPERs are constructed similarly to other PROTACs, with a POI ligand and an IAP ligand (often derived from IAP antagonists like LCL-161) joined by a linker.[16][17]
Tag-Based Degradation Systems
These systems offer a powerful and versatile approach for target validation and studying protein function without the need to develop a specific binder for the endogenous protein. They work by genetically fusing a "degradation tag" to the POI.
dTAG System
The degradation tag (dTAG) system is a chemical-genetic tool that enables rapid, selective, and reversible protein degradation.[18][] It utilizes an engineered FKBP12F36V mutant protein as a tag, which is fused to the POI either by transgene expression or CRISPR-mediated knock-in at the endogenous locus.[18][20] A heterobifunctional dTAG molecule, such as dTAG-13, then binds to both the FKBP12F36V tag and the CRBN E3 ligase, inducing degradation of the fusion protein.[18] This system is highly generalizable and can be used to study the immediate consequences of protein loss in vivo.[18][21]
HaloPROTACs
HaloPROTAC technology uses a HaloTag, a modified bacterial dehalogenase, as the fusion tag.[22][] The HaloPROTAC molecule contains a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag, providing a durable anchor.[22][24] The other end of the molecule carries a ligand to recruit an E3 ligase (commonly VHL or CRBN), leading to the degradation of the HaloTag-POI fusion protein.[22][25] This platform is highly adaptable for validating novel drug targets.[25]
References
- 1. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ijcrr.com [ijcrr.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.addgene.org [media.addgene.org]
- 21. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]
- 22. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
understanding HaloPROTAC3 and VHL E3 ligase interaction
An In-Depth Technical Guide to the HaloPROTAC3 and VHL E3 Ligase Interaction
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[3][4]
HaloPROTACs are a specialized subset of these molecules developed as powerful chemical genetic tools.[5][6][7] They are engineered to degrade proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that can be attached to virtually any protein of interest using modern gene-editing techniques like CRISPR/Cas9.[4][8]
This guide focuses on This compound , one of the most potent and well-characterized HaloPROTACs.[5][6] It achieves its function by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL complex is a crucial component of the UPS, responsible for recognizing specific substrates and marking them for degradation.[9][10][11] Understanding the intricate interaction between this compound and the VHL E3 ligase is fundamental to its application in targeted protein degradation studies.
Mechanism of Action: Orchestrating Protein Destruction
The core function of this compound is to act as a molecular bridge, inducing proximity between a HaloTag-fused Protein of Interest (POI) and the VHL E3 ligase complex.[5][6][12] This proximity-induced event triggers the ubiquitination and subsequent degradation of the POI. The process is catalytic, allowing a single molecule of this compound to mediate the destruction of multiple target protein molecules.[3][4]
The mechanism unfolds in a series of orchestrated steps:
-
Cellular Entry & Target Engagement : this compound, a small molecule, penetrates the cell membrane. Its chloroalkane moiety then forms an irreversible, covalent bond with the HaloTag fused to the POI.[4][8][12]
-
E3 Ligase Recruitment : Simultaneously, the VHL-binding moiety of this compound (a derivative of a potent VHL ligand) engages the VHL protein, which is part of the larger VHL E3 ligase complex.[8][13]
-
Ternary Complex Formation : The dual binding action of this compound results in the formation of a key ternary complex: POI-HaloTag::this compound::VHL E3 Ligase .[8][12][14] The linker connecting the two ends of the PROTAC is critical for the stability and productive orientation of this complex.[3][5]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][8]
-
Proteasomal Degradation : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized as a substrate for the 26S proteasome.[4][8] The proteasome unfolds and degrades the tagged protein into small peptides.[3]
-
Catalytic Cycle Release : Following degradation of the POI, the this compound and the VHL E3 ligase are released and can engage another POI molecule, re-initiating the catalytic cycle.[3][14]
Quantitative Data Presentation
The efficacy of this compound has been rigorously quantified. The key parameters are the half-maximal degradation concentration (DC₅₀), representing potency, and the maximum degradation (Dₘₐₓ), representing efficacy. Binding affinity to VHL is typically measured by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Performance of this compound Against GFP-HaloTag7
| Parameter | Value | Description | Source |
| DC₅₀ | 19 ± 1 nM | Concentration for 50% degradation of GFP-HaloTag7. | [15][16] |
| Dₘₐₓ | 90 ± 1% | Maximum degradation of GFP-HaloTag7 observed at 625 nM. | [15][16] |
| VHL Binding (IC₅₀) | 0.54 ± 0.06 µM | Concentration to inhibit 50% of VHL binding in a fluorescence polarization assay. | |
| Degradation T₁/₂ | 4 - 8 hours | Time to achieve 50% degradation of GFP-HaloTag7. | [15] |
Table 2: Comparative Efficacy of Related PROTACs
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Key Feature / Comment | Source |
| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | Potent and efficacious VHL-recruiter. | |
| HyT36 | GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | Hydrophobic tagging-based degrader; less potent and effective than this compound. | |
| HaloPROTAC10 | GFP-HaloTag7 | 36 ± 4 | Similar to HP3 | More modest VHL affinity than this compound, slightly decreased potency. | |
| ent-HaloPROTAC3 | GFP-HaloTag7 | N/A | No degradation | Inactive enantiomer; does not bind VHL, confirming mechanism. | |
| HaloPROTAC-E | Endogenous SGK3/VPS34-HaloTag | 3 - 10 | ~95 | Optimized VHL-recruiter with higher affinity ligand; increased potency and efficacy. | [17] |
The VHL E3 Ligase Complex
The VHL E3 ligase, also known as CRL2VHL, is a multi-subunit complex.[18] Its components work in concert to recognize and ubiquitinate target substrates.
-
Von Hippel-Lindau protein (VHL) : This is the substrate recognition subunit (SRS) that directly binds to the target protein—in this case, via the this compound molecule.[9][18] It has two domains: an α-domain that interacts with Elongin C and a β-domain that provides the substrate interaction surface.[19]
-
Elongin B and Elongin C : These act as adaptor proteins, linking VHL to the rest of the complex.[9][19][20]
-
Cullin 2 (CUL2) : This protein serves as the central scaffold, organizing the complex.[9][13][20]
-
Rbx1 (RING-box protein 1) : This is a RING-finger protein that recruits the ubiquitin-charged E2 enzyme, facilitating the final ubiquitin transfer.[9][20][21]
Experimental Protocols
Verifying the mechanism and quantifying the efficacy of this compound involves several key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.[8][16]
-
Objective : To determine the DC₅₀ and Dₘₐₓ of this compound.
-
Materials :
-
Cells expressing the HaloTag-fused POI.
-
This compound and a negative control (e.g., ent-HaloPROTAC3).
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment, transfer apparatus, and membranes.
-
Primary antibodies (e.g., anti-HaloTag, anti-target protein) and a loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
-
Methodology :
-
Cell Treatment : Seed cells in multi-well plates. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM), vehicle (DMSO), and the negative control for a fixed duration (e.g., 24 hours).
-
Cell Lysis : Wash cells with PBS and lyse them on ice.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3][8]
-
SDS-PAGE and Transfer : Normalize protein amounts, denature samples, and separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific binding.
-
Incubate with a primary antibody against the POI or HaloTag. Concurrently, probe for a loading control protein to normalize the data.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection & Analysis : Apply a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software.[16] Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the log of the this compound concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[15][16]
-
Protocol 2: Fluorescence Polarization (FP) Assay for VHL Binding
This assay is used to determine the binding affinity of this compound to the VHL complex.[2][5]
-
Objective : To measure the IC₅₀ of this compound for the VHL E3 ligase complex.
-
Principle : The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand (a tracer based on the HIF-1α peptide) tumbles rapidly in solution, resulting in low polarization. When bound by the much larger VHL complex, its tumbling slows, and polarization increases. A competitor compound like this compound will displace the tracer, causing a decrease in polarization.
-
Methodology :
-
Reagents : Purified VHL-ElonginC-ElonginB (VCB) complex, a fluorescently labeled HIF-1α peptide tracer, and this compound.
-
Assay Setup : In a microplate, combine a fixed concentration of the VCB complex and the fluorescent tracer.
-
Competition : Add serial dilutions of this compound to the wells.
-
Incubation : Allow the reaction to reach equilibrium.
-
Measurement : Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis : Plot the polarization signal against the log of the this compound concentration. Fit the data to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the bound tracer.
-
Conclusion
This compound is a highly potent and specific chemical tool for inducing the degradation of HaloTag fusion proteins. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to form a productive ternary complex, is well-established and serves as a paradigm for PROTAC technology.[12] The clear dependence of its activity on VHL binding, confirmed by structure-activity relationships and the use of inactive enantiomers, underscores the precision of this system. By providing a robust and generalizable method for rapid protein knockdown, this compound empowers researchers to dissect complex biological pathways with a high degree of temporal control, offering a powerful alternative to genetic knockdown strategies.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. academic.oup.com [academic.oup.com]
- 21. portlandpress.com [portlandpress.com]
A Technical Guide to Targeted Protein Degradation with HaloPROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is primarily achieved through the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are engineered to simultaneously bind a protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[1][4] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]
The HaloPROTAC system is a versatile chemical genetic tool that circumvents the need for developing a specific binder for each POI, a common bottleneck in traditional PROTAC design.[2][6] This technology utilizes the HaloTag, a modified bacterial dehalogenase, which is genetically fused to the POI using techniques like CRISPR/Cas9.[7] A HaloPROTAC molecule then specifically targets the HaloTag for degradation, thereby eliminating the fused POI.[2][7] This guide provides an in-depth overview of the HaloPROTAC technology, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
The HaloPROTAC System: Mechanism of Action
HaloPROTACs are chimeric molecules comprising three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a flexible linker, and a ligand that recruits a specific E3 ubiquitin ligase, most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][7][8]
The mechanism of action involves the following key steps:
-
Ternary Complex Formation : The HaloPROTAC molecule acts as a molecular bridge, with its chloroalkane end forming a covalent bond with the HaloTag fused to the POI.[1][2] The other end of the HaloPROTAC binds to an E3 ligase, bringing the POI and the E3 ligase into close proximity to form a stable ternary complex.[1][7]
-
Ubiquitination : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.[1] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The HaloPROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2][7]
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Quantitative Data on HaloPROTAC Efficacy
The efficacy of HaloPROTACs is primarily assessed by the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[1][5][6] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5]
| HaloPROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | [9][10] |
| HaloPROTAC-E | Endogenous SGK3-HaloTag | HEK293 | 3-10 nM | ~95% | [10][11][12] |
| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3-10 nM | ~95% | [10][11][12] |
Signaling Pathways in HaloPROTAC-Mediated Degradation
HaloPROTACs primarily hijack the ubiquitin-proteasome system (UPS), a central pathway for protein degradation in eukaryotic cells.[1] The choice of the E3 ligase ligand on the HaloPROTAC determines which specific E3 ligase is recruited.
VHL-Mediated Degradation Pathway
Most current HaloPROTACs, such as this compound and HaloPROTAC-E, utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][7][13] The formation of the POI-HaloTag/HaloPROTAC/VHL ternary complex leads to the ubiquitination of the target protein and its subsequent degradation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Protein Degradation and PROTACs [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
Methodological & Application
Application Notes and Protocols for HaloPROTAC3-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy for modulating protein levels and studying protein function in a reversible and temporally controlled manner.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[3][4] HaloPROTACs are a specialized class of PROTACs designed to degrade proteins that have been fused with a HaloTag.[3] This technology provides a versatile platform for inducing the degradation of virtually any protein of interest (POI) that can be tagged with the HaloTag protein.[3][5]
HaloPROTAC3 is a small-molecule degrader that specifically and irreversibly binds to the HaloTag protein and its fusion partners in living cells.[6][7] It recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HaloTag-fusion protein.[6][7][8] This system allows for the study of protein function, including phenotypic analysis of protein loss, without the need for developing target-specific PROTACs.[6]
Mechanism of Action
The this compound molecule is composed of three key components: a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3][5] The mechanism involves the formation of a ternary complex between the HaloTag-fused POI, this compound, and the VHL E3 ligase.[1][9] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][5]
Experimental Workflow
A typical HaloPROTAC experiment involves several key stages, from expressing the HaloTag-fusion protein to analyzing its degradation.
Quantitative Data Summary
The efficacy of HaloPROTACs is quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[10]
| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | [11] |
| This compound | Halo-VPS34 | HEK293 | ~2-fold higher than HaloPROTAC-E | ~50% at 1-4h | [12] |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 | ~95 | [12][13] |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3-10 | Not specified | [12][13] |
| HaloPROTAC | Target Protein | Time to 50% Degradation (T1/2) | Reference |
| This compound | GFP-HaloTag7 | 4 - 8 hours | [3] |
| HaloPROTAC-E | SGK3-Halo | 20 - 30 minutes | [3][13] |
| HaloPROTAC-E | Halo-VPS34 | 1 - 2 hours | [3][13] |
Detailed Experimental Protocols
Protocol 1: Generation of HaloTag-Fusion Protein Expressing Cells
To study protein degradation, the protein of interest must be fused to a HaloTag. This can be achieved through transient transfection for ectopic expression or CRISPR/Cas9-mediated gene editing for endogenous expression.[1][6]
A. Ectopic Expression via Transient Transfection:
-
Cell Culture: Culture HEK293 cells or another suitable cell line to the appropriate confluency in a 6-well plate.[6]
-
Transfection Mixture Preparation: Prepare a mixture containing your HaloTag-fusion protein expression vector (e.g., 0.001 µg of NanoBRET™ Positive Control Vector), carrier DNA (e.g., 2 µg), and a reduced serum medium (e.g., 100 µl of Opti-MEM® I).[6]
-
Transfection: Add a transfection reagent (e.g., 6 µl of FuGENE® HD) to the DNA mixture and incubate at room temperature for 10 minutes.[6] Add the final mixture to the cells.
-
Expression: Incubate the cells for 18-24 hours at 37°C with 5% CO2 to allow for protein expression.[6]
B. Endogenous Tagging with CRISPR/Cas9:
For studying the physiological effects of protein loss, endogenous tagging is recommended.[6]
-
Design and Preparation: Design a crRNA specific to the target gene's N or C terminus and prepare a dsDNA donor plasmid containing the HaloTag sequence flanked by 500bp homology arms.[1][7] For enhanced detection, a HiBiT tag can be appended to the HaloTag sequence in the donor vector.[1]
-
Transfection: Co-transfect the cells with the Cas9 protein, the specific crRNA, and the donor plasmid.[1][14]
-
Enrichment of Edited Cells: Use a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646) to label the cells expressing the HaloTag-fusion protein and enrich this population using Fluorescence-Activated Cell Sorting (FACS).[1][7]
Protocol 2: this compound Treatment and Cell Lysis
-
Compound Preparation: Prepare a 1 µM stock solution of this compound in cell culture medium. A negative control, ent-HaloPROTAC3 (the enantiomer of this compound that binds HaloTag but not VHL), should be prepared similarly.[6][7] A vehicle control (e.g., DMSO) should also be prepared.[3]
-
Cell Treatment: Aspirate the medium from the cells expressing the HaloTag-fusion protein and replace it with the medium containing this compound, ent-HaloPROTAC3, or the vehicle control.[6] For dose-response experiments, treat cells with a range of this compound concentrations.
-
Incubation: Incubate the cells at 37°C with 5% CO2 for the desired duration (e.g., 18-24 hours for initial experiments, or shorter time points for kinetic studies).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[3][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.[3]
Protocol 3: Analysis of Protein Degradation
A. Western Blotting:
-
Sample Preparation: Normalize the protein concentrations of the lysates and prepare them with Laemmli buffer.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][15]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the HaloTag or the protein of interest, followed by an HRP-conjugated secondary antibody.[5][15]
-
Detection: Visualize the protein bands using a chemiluminescence detection reagent.[15]
B. Luminescence-Based Assays (for HiBiT-tagged proteins):
This method provides a quantitative readout of protein levels without the need for antibodies.[6]
-
Lysis and Reagent Addition: Lyse the cells and add a lytic detection reagent containing the LgBiT protein.[6]
-
Luminescence Measurement: The HiBiT tag on the fusion protein will complement the LgBiT protein, producing a luminescent signal that is proportional to the amount of the target protein.[7] Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the percentage of remaining protein.[10]
C. Flow Cytometry (for fluorescently-tagged proteins, e.g., GFP-HaloTag):
-
Sample Preparation: After treatment, detach the cells and resuspend them in a suitable buffer.[3]
-
Analysis: Analyze the fluorescence of the cell population using a flow cytometer.[3]
-
Data Analysis: Calculate the mean fluorescence intensity for each treatment and normalize to the vehicle control to quantify degradation.[3]
Signaling Pathway Analysis
HaloPROTACs can be used to dissect signaling pathways by depleting key protein components. For example, targeting kinases in the MAPK pathway.
Troubleshooting and Considerations
-
Degradation Efficiency: The extent of degradation can vary depending on the target protein, its subcellular localization, and the cell line used.[6] Observed degradation for ectopically expressed proteins can range from 20-70%.[6]
-
Negative Control: Always include the ent-HaloPROTAC3 negative control to confirm that the observed degradation is VHL-dependent.[7]
-
Off-Target Effects: To ensure the specificity of the HaloPROTAC, mass spectrometry-based proteomics can be employed to globally assess protein levels.[10][16]
-
Cell Viability: Assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure that the observed phenotype is due to target protein degradation and not compound toxicity.[10][15]
By following these detailed protocols and application notes, researchers can effectively utilize the this compound system to investigate protein function and explore targeted protein degradation as a therapeutic strategy.
References
- 1. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.kr]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Harnessing HaloPROTAC3 for Targeted Protein Degradation in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of HaloPROTAC3, a potent and versatile tool for inducing the degradation of HaloTag® fusion proteins in cell culture. These guidelines are intended to assist researchers in designing and executing robust experiments for studying protein function and validating novel drug targets.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of proteins fused to the HaloTag®.[1][2] It is a heterobifunctional molecule comprising a chloroalkane moiety that irreversibly binds to the HaloTag® protein and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the HaloTag® fusion protein, marking it for subsequent degradation by the 26S proteasome.[3][4] This powerful technology allows for the targeted knockdown of a wide array of proteins, provided they are expressed as a HaloTag® fusion.[5][6]
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the HaloTag® fusion protein, this compound, and the VHL E3 ligase complex.[1][7] This proximity-induced event facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the entire HaloTag® fusion protein.[4][7]
Figure 1. Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
This compound has demonstrated high potency and efficacy in degrading various HaloTag® fusion proteins. The following tables summarize key quantitative data from published studies.
| Target Protein | Cell Line | Expression System | DC50 | Max Degradation (Dmax) | Incubation Time | Reference |
| GFP-HaloTag7 | HEK293 | Ectopic | 19 nM | 90% | 24 hours | [5][6] |
| HaloTag7-ERK1 | HEK293 | Ectopic | Not Reported | Nearly Complete | 24 hours | [5] |
| HaloTag7-MEK1 | HEK293 | Ectopic | Not Reported | Nearly Complete | 24 hours | [5] |
| HiBiT-HaloTag-Nuclear Protein | HEK293 | Endogenous | 8.1 nM | ~80% | 24 hours | [8] |
| HaloTag-HiBiT-Mitochondrial Protein | HEK293 | Endogenous | 8.1 nM | ~80% | 24 hours | [8][9] |
| HaloTag-HiBiT-Cytoplasmic Protein | HEK293 | Endogenous | 18.6 nM | ~80% | 24 hours | [8][9] |
| β-catenin-HaloTag-HiBiT | HEK293 | Endogenous | Not Reported | 80-90% | 24 hours | [10] |
| BRD4-HaloTag-HiBiT | HEK293 | Endogenous | Not Reported | 95% | 48 hours | [10] |
| Target Protein | Time to 50% Degradation (T1/2) | Reference |
| GFP-HaloTag7 | 4 - 8 hours | [6] |
| HiBiT-HaloTag Fusions | < 3 hours | [8] |
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. Optimization may be required for specific cell lines and target proteins.
General Workflow
Figure 2. General experimental workflow for this compound studies.
Materials
-
Cells expressing the HaloTag® fusion protein of interest
-
This compound (and ent-HaloPROTAC3 as a negative control)
-
Complete cell culture medium
-
DMSO (for stock solutions)
-
Multi-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for downstream analysis (e.g., antibodies for Western blot, luciferase substrate for HiBiT detection)
Protocol for Target Protein Degradation Assay (Western Blot)
-
Cell Seeding:
-
Seed cells expressing the HaloTag® fusion protein in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis.
-
Allow cells to adhere and recover overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. Recommended starting concentrations are:
-
Include a vehicle control (DMSO) and a negative control (ent-HaloPROTAC3) at the same concentrations.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for the desired time (e.g., 24 hours for a dose-response experiment or a time-course of 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blot analysis using an antibody against the target protein or the HaloTag®.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Control Experiments
To ensure the observed degradation is specific to the PROTAC mechanism, the following control experiments are recommended:
-
Negative Control: Use ent-HaloPROTAC3, the enantiomer of this compound, which binds to the HaloTag® but not to VHL.[1][7] This should not induce degradation.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., epoxomicin (B1671546) or MG132) before adding this compound.[5][11] This should block the degradation of the target protein.
-
VHL Ligand Competition: Co-treat cells with an excess of a VHL ligand (e.g., VL285 or VH298).[5][11] This should compete with this compound for binding to VHL and reduce the degradation of the target protein.
Alternative Detection Methods
While Western blotting is a standard method, other techniques can be employed for higher throughput or kinetic analysis:
-
Flow Cytometry: If the HaloTag® is fused to a fluorescent protein like GFP, degradation can be monitored by the loss of fluorescence using flow cytometry.[5][6]
-
Luminescence-based Assays (HiBiT): Fusing the small, 11-amino-acid HiBiT tag to the HaloTag® fusion allows for sensitive and quantitative detection of protein levels using a lytic or live-cell luciferase-based assay.[10][12] This is particularly useful for kinetic studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation | Suboptimal this compound concentration | Perform a dose-response experiment with a wider concentration range. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation period. | |
| Cell line is not sensitive | Verify the expression of VHL and components of the ubiquitin-proteasome system in your cell line. | |
| Target protein is not accessible | Ensure the HaloTag® is accessible and not sterically hindered. Consider tagging the other terminus of the protein. | |
| High cell toxicity | This compound concentration is too high | Lower the concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Inconsistent results | Variable cell density or passage number | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
Conclusion
This compound is a powerful chemical tool for inducing the rapid and specific degradation of HaloTag® fusion proteins. By following the protocols and considerations outlined in this document, researchers can effectively utilize this technology to investigate the function of their protein of interest with high temporal control, providing a valuable alternative to traditional genetic knockdown methods.[5][10]
References
- 1. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 2. This compound Technical Manual [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. labhoo.com [labhoo.com]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
Application Notes: HaloPROTAC3 for Targeted Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] HaloPROTACs are a specialized subset of this technology designed to degrade proteins that have been fused with a HaloTag.[1][3] HaloPROTAC3 is a well-characterized, cell-permeable PROTAC that consists of a chloroalkane moiety, which irreversibly binds to the HaloTag protein, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][] This system provides a versatile and powerful tool for researchers to achieve rapid, potent, and specific knockdown of virtually any protein of interest (POI) that can be endogenously tagged with HaloTag, facilitating studies on protein function, target validation, and drug development.[3][6]
Mechanism of Action
The this compound molecule acts as a bridge to facilitate the formation of a ternary complex between the HaloTag-fused POI and the VHL E3 ligase.[7][8] This induced proximity triggers the polyubiquitination of the HaloTag fusion protein by the E3 ligase complex.[6][8] The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the entire fusion protein.[1][6] A single this compound molecule can catalytically induce the degradation of multiple target protein molecules.[6]
Caption: Mechanism of this compound-mediated protein degradation.
Key Experimental Design and Protocols
A typical experimental workflow involves confirming target degradation, quantifying potency and efficacy, and assessing downstream cellular effects.
Caption: A typical experimental workflow for a this compound study.
Quantitative Data Summary
The efficacy of HaloPROTACs is measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ).
| Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ (%) | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | [9] |
| This compound | HaloTag7-ERK1 | HEK293 | Not Reported | ~95% | [9] |
| This compound | HaloTag7-MEK1 | HEK293 | Not Reported | ~95% | [9] |
| This compound | Nuclear HiBiT-HaloTag | HEK293 | 8.1 nM | ~80% | [10] |
| This compound | Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 nM | ~80% | [1][10] |
| HaloPROTAC-E | SGK3-HaloTag | HEK293 | 3 - 10 nM | ~95% | [11] |
| HaloPROTAC-E | HaloTag-VPS34 | HEK293 | 3 - 10 nM | ~95% | [11] |
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the most direct method to visualize and quantify the degradation of the target protein.[12]
Materials:
-
Cells expressing the HaloTag-fusion protein.
-
This compound and a negative control, ent-HaloPROTAC3.[7][13]
-
Vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[1]
-
BCA protein assay kit.[1]
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., Anti-HaloTag®, anti-target protein, and a loading control like anti-β-actin or anti-GAPDH).[4]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control (ent-HaloPROTAC3) in cell culture medium. A typical concentration range is 1 nM to 10 µM. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the compounds.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours). For time-course experiments, treat cells for various durations (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[1]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay according to the manufacturer's instructions.[1]
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: Wash the membrane again, apply the chemiluminescent substrate, and capture the image. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the compound concentration.[12]
Luminescence-Based Degradation Assay (HiBiT-HaloTag)
This method offers a highly sensitive and quantitative readout of protein levels without the need for antibodies, making it ideal for high-throughput screening and kinetic analysis.[4][14]
Materials:
-
Cells endogenously expressing a HiBiT-HaloTag fusion protein and stably expressing LgBiT protein.[15]
-
White, opaque 96-well plates.[4]
-
This compound, ent-HaloPROTAC3, and DMSO.
-
Nano-Glo® HiBiT Lytic Detection System.[14]
-
Plate reader capable of measuring luminescence.
Protocol:
-
Cell Seeding: Resuspend cells to a final density of 2 × 10⁵ cells/mL. Plate 100 µL of cells (20,000 cells) into each well of a white 96-well plate.[4]
-
Compound Treatment: Prepare serial dilutions of this compound. For endogenous targets, a starting concentration of 100 nM to 1 µM is recommended.[4]
-
Add the compounds to the cells. Ensure the final DMSO concentration does not exceed 0.5%.[4]
-
Incubation: Incubate for the desired time (e.g., 3 to 24 hours).[14]
-
Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[4]
-
Add 50 µL of the lytic reagent to each well.
-
Place the plate on an orbital shaker for 3-10 minutes to mix and induce lysis.[4]
-
Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.[4]
-
Measurement: Measure luminescence using a plate reader with an integration time of 0.5–2 seconds.[4]
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of remaining protein. Plot the data to calculate DC₅₀ and Dₘₐₓ.
Cell Viability / Cytotoxicity Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.[12][16]
Materials:
-
Cells used in degradation experiments.
-
Opaque-walled 96-well plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[16]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed 3,000-5,000 cells per well in an opaque-walled 96-well plate in 90 µL of medium. Allow cells to adhere overnight.[12]
-
Compound Treatment: Add 10 µL of serially diluted this compound to the wells. Include a vehicle control.[12]
-
Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).[16]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).[16]
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (concentration causing 50% inhibition of cell growth).[12]
VHL Signaling Pathway in PROTAC Action
This compound hijacks the VHL E3 ligase, which is part of a complex that includes Elongin B/C and Cullin-2. This complex recruits an E2 ubiquitin-conjugating enzyme, leading to the transfer of ubiquitin to the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 15. labhoo.com [labhoo.com]
- 16. benchchem.com [benchchem.com]
HaloPROTAC3 with HaloTag and CRISPR: A Detailed Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing the HaloPROTAC3 system in conjunction with HaloTag and CRISPR/Cas9 technology for targeted protein degradation. This powerful methodology allows for the specific and efficient removal of endogenous proteins, enabling in-depth studies of protein function and offering a versatile tool for drug discovery and development.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] this compound is a small-molecule degrader designed to specifically target proteins fused to the HaloTag protein.[3][4][5] This system, when combined with CRISPR/Cas9-mediated endogenous tagging, provides a robust platform for conditional protein knockdown.[6][7][8]
The this compound molecule consists of a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][9] This induced proximity leads to the polyubiquitination of the HaloTag-fusion protein, marking it for degradation by the 26S proteasome.[2][4][10]
Mechanism of Action
The degradation process initiated by this compound involves the formation of a ternary complex between the HaloTag-fused protein of interest (POI), this compound, and the VHL E3 ligase.[3][4][10] This proximity-induced ubiquitination is a catalytic process, allowing a single this compound molecule to mediate the degradation of multiple target protein molecules.[2] To confirm that the observed degradation is mediated through the engagement of VHL and a PROTAC mechanism, a negative control compound, ent-HaloPROTAC3, can be used.[3][4] This enantiomer of this compound binds to the HaloTag protein but has a significantly disrupted ability to bind VHL.[3]
Mechanism of this compound-mediated protein degradation.
Quantitative Data
The efficacy of this compound is characterized by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).
| Compound | Target Protein | Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | [1] |
| HyT36 | GFP-HaloTag7 | HEK293 | 134 ± 7 | 56 ± 1 | [1] |
| This compound | NanoLuc-HaloTag | HEK293 | N/A | ~20-70 (transient expression) | [3] |
| HaloPROTAC-E | SGK3-Halo | - | 3-10 | ~95 | [11][12] |
| HaloPROTAC-E | Halo-VPS34 | - | 3-10 | ~95 | [11][12] |
| Compound | Target Protein | Time to 50% Degradation (T1/2) | Reference |
| This compound | GFP-HaloTag7 | 4 - 8 hours | [9][11] |
| HaloPROTAC-E | SGK3-Halo | 20 - 30 minutes | [9] |
| HaloPROTAC-E | Halo-VPS34 | 1 - 2 hours | [9] |
Experimental Protocols
A typical workflow for a this compound experiment involves endogenously tagging the target protein with HaloTag using CRISPR/Cas9, followed by treatment with this compound and subsequent analysis of protein degradation.
General experimental workflow for this compound studies.
Protocol 1: CRISPR/Cas9 Insertion of HaloTag or HiBiT-HaloTag
This protocol outlines the steps for generating a cell line with an endogenously HaloTagged protein of interest.[6][7]
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the genomic locus of interest
-
Donor plasmid containing the HaloTag or HiBiT-HaloTag sequence flanked by 500bp homology arms
-
Cells for transfection/electroporation
-
Fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand)
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Design and Synthesize sgRNA: Design an sgRNA that targets the N- or C-terminus of the protein of interest.
-
Construct Donor Plasmid: Clone the HaloTag or HiBiT-HaloTag sequence into a donor plasmid with 500bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
-
Cell Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9 nuclease, sgRNA, and the donor plasmid.
-
Enrichment of HaloTag-Positive Cells:
-
Single-Cell Cloning and Validation:
-
Isolate single cells from the enriched population to establish clonal cell lines.
-
Validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting using an anti-HaloTag antibody.[2]
-
Protocol 2: this compound Degradation of Endogenous HaloTag Fusions
This protocol describes the treatment of HaloTagged cells with this compound and subsequent analysis of protein degradation.[6][7]
Materials:
-
Clonal cell line expressing the HaloTag-fused protein of interest
-
This compound
-
ent-HaloPROTAC3 (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for Western blotting or luminescence-based detection
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
This compound Treatment:
-
Prepare serial dilutions of this compound and ent-HaloPROTAC3 in cell culture medium. A starting concentration of 1 µM is often used.[4]
-
Treat the cells with the different concentrations of this compound, ent-HaloPROTAC3, and a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to determine degradation kinetics or for a fixed duration (e.g., 24 hours) for a dose-response experiment.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Analysis of Protein Degradation: Quantify the levels of the HaloTagged protein using one of the following methods:
-
Western Blotting:
-
Separate cell lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the HaloTag or the protein of interest.[2][3]
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
-
HiBiT-based Luminescence Assay (for HiBiT-HaloTag fusions):
-
This method provides a sensitive and quantitative readout of protein levels without the need for antibodies.[3][6][7]
-
Lyse the cells in a buffer containing the LgBiT protein and a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of degradation based on the reduction in luminescence compared to the control.[2]
-
-
Data Analysis
The potency and efficacy of this compound are determined by calculating the DC50 and Dmax values.
-
DC50 (Half-maximal degradation concentration): The concentration of this compound required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax (Maximum degradation): The maximum percentage of target protein degradation achievable with this compound.
To determine these values, plot the percentage of remaining protein against the logarithm of the this compound concentration to generate a dose-response curve.
Conclusion
The combination of this compound, HaloTag, and CRISPR/Cas9 technology offers a versatile and powerful platform for the targeted degradation of endogenous proteins. This approach enables researchers to perform conditional and reversible protein knockdown, providing valuable insights into protein function and facilitating the validation of novel drug targets. By following the detailed protocols and application notes provided in this guide, researchers can effectively design and execute experiments to leverage this cutting-edge technology.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 5. This compound Technical Manual [promega.sg]
- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Harnessing HaloPROTAC3 for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of HaloPROTAC3 in targeted protein degradation. This compound is a powerful chemical tool that enables the specific and efficient elimination of proteins of interest within living cells. By hijacking the cell's natural protein disposal machinery, this compound offers a versatile strategy for studying protein function, validating drug targets, and developing novel therapeutic modalities. These notes detail the underlying mechanism, provide quantitative performance data, and offer step-by-step protocols for key experimental procedures.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a chloroalkane moiety that irreversibly binds to the HaloTag protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The degradation process is initiated by the formation of a ternary complex between the HaloTag-fused protein of interest (POI), this compound, and the VHL E3 ligase.[2][3] This induced proximity triggers the transfer of ubiquitin molecules to the HaloTag fusion protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This process is catalytic, allowing a single this compound molecule to mediate the degradation of multiple target protein molecules.[1][4]
References
HaloPROTAC3: A Chemical Biology Tool for Targeted Endogenous Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HaloPROTAC3 is a highly potent, cell-permeable proteolysis-targeting chimera (PROTAC) that enables the targeted degradation of HaloTag fusion proteins within living cells.[1][2][3] This chemical biology tool provides a powerful strategy for studying the function of endogenous proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5][6] By fusing a protein of interest (POI) with the HaloTag protein, researchers can utilize this compound to induce the rapid and specific degradation of the POI, offering a significant advantage over traditional genetic knockdown methods.[6][7]
This compound is a heterobifunctional molecule composed of a chloroalkane moiety that irreversibly binds to the HaloTag protein, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][8][9] This binding event brings the HaloTag fusion protein into close proximity with the E3 ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2][3][10] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.[5]
Mechanism of Action
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the HaloTag-fused protein of interest, this compound, and the VHL E3 ligase complex.[2][9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11][12] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4][13] The enantiomer of this compound, ent-HaloPROTAC3, which does not bind to VHL, serves as a crucial negative control to demonstrate that the observed degradation is dependent on the recruitment of the E3 ligase.[1][2][14]
Quantitative Data
This compound has been demonstrated to be a highly potent degrader of various HaloTag fusion proteins. The following tables summarize key quantitative data from published studies.
Table 1: Degradation Potency and Efficacy of this compound
| Target Protein | Cell Line | DC₅₀ (nM) | Max Degradation (Dₘₐₓ) (%) | Reference |
| GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | [1] |
| HaloTag7-ERK1 | HEK293T | Not Reported | Nearly Complete | [1] |
| HaloTag7-MEK1 | HEK293T | Not Reported | Nearly Complete | [1] |
| Endogenous Halo-VPS34 | HEK293 | ~2-fold higher than HaloPROTAC-E | ~95 (at ≥300 nM) | [15][16] |
| Endogenous BRD4-HaloTag-HiBiT | HEK293 LgBiT stable | Not Reported | 95 | [7] |
Table 2: Degradation Kinetics of this compound
| Target Protein | Time to 50% Degradation (T₁/₂) | Reference |
| GFP-HaloTag7 | 4 - 8 hours | [13][14][17] |
| HaloTag-IGF2BP3 | < 5 hours (75% degradation) | [18] |
Table 3: Comparison with Optimized HaloPROTAC-E
| Feature | This compound | HaloPROTAC-E | Reference |
| VHL Ligand | VL285 derivative | VH298 (higher affinity) | [16] |
| DC₅₀ (Halo-VPS34) | ~2-fold higher than HaloPROTAC-E | 3 - 10 nM | [15][16] |
| Degradation Rate (Halo-VPS34) | Slower after 30 min | Faster, ~75% degradation at 1-4h | [15] |
| Selectivity | High | High (no off-targets detected by proteomics) | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Generation of HaloTag Fusion Protein Expressing Cell Lines
To utilize this compound, the protein of interest must be fused to the HaloTag. This can be achieved through transient transfection for ectopic expression or, for studying endogenous proteins, by using CRISPR/Cas9-mediated gene editing to insert the HaloTag sequence at the N- or C-terminus of the target gene.[5][6][9][10]
Western Blot Analysis of Protein Degradation
Western blotting is a standard method to visualize and quantify the degradation of the HaloTag fusion protein.[5][13][19]
Materials:
-
Cells expressing the HaloTag-fusion protein
-
This compound and a negative control (e.g., ent-HaloPROTAC3 or DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HaloTag and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours).[13] Include vehicle (e.g., DMSO) and negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[13][19]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies (e.g., anti-HaloTag and anti-β-actin) overnight at 4°C.[19]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system.[19]
-
Quantification: Densitometry analysis can be performed to quantify the extent of protein degradation relative to the loading control.
Flow Cytometry for GFP-HaloTag7 Degradation
For fluorescently tagged fusion proteins like GFP-HaloTag7, flow cytometry offers a high-throughput method to quantify degradation.
Protocol:
-
Cell Treatment: Treat HEK293 cells stably expressing GFP-HaloTag7 with various concentrations of this compound for 24 hours.[1]
-
Sample Preparation: Detach cells from the plate (e.g., with trypsin) and resuspend them in a suitable buffer (e.g., DMEM).[13]
-
Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell population using a flow cytometer.[13]
-
Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control to determine the percentage of degradation.[13]
Cell Viability Assay
It is crucial to assess whether the observed protein degradation is due to the specific action of this compound and not a result of general cytotoxicity.[4]
Protocol (e.g., using CellTiter-Glo®):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations.[4][20]
-
Assay: After the desired incubation period, add the viability reagent (e.g., CellTiter-Glo®) to the wells according to the manufacturer's instructions.[4][20]
-
Measurement: Measure the luminescence using a plate reader.[4][20]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.[4]
Quantitative Mass Spectrometry for Specificity Analysis
To confirm the specificity of this compound and ensure it does not induce the degradation of off-target proteins, a global proteomics approach is recommended.[21]
Protocol (General Workflow using TMT):
-
Sample Preparation: Treat cells expressing the Halo-tagged protein with this compound, a negative control, and a vehicle control in biological replicates.[21]
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using an enzyme like trypsin.[21]
-
TMT Labeling: Label the peptide mixtures from each condition with different isobaric Tandem Mass Tag (TMT) reagents.[21]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: Process the raw data to identify and quantify thousands of proteins. Compare the protein abundance profiles between the different treatment groups to identify proteins that are significantly degraded.[21]
Conclusion
This compound is a versatile and potent chemical probe for inducing the degradation of HaloTag-fusion proteins. When combined with CRISPR/Cas9-mediated endogenous tagging, it provides a powerful tool for studying protein function with high temporal resolution and specificity. The protocols and data presented here offer a comprehensive guide for researchers to effectively design and execute experiments using this compound for targeted protein degradation.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labhoo.com [labhoo.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Live-Cell Kinetic Degradation Assays with HaloPROTAC3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting live-cell kinetic degradation assays using HaloPROTAC3. This compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of HaloTag fusion proteins.[1][2][3] This technology offers a powerful and versatile method for studying protein function by enabling the rapid and reversible knockdown of a protein of interest (POI).[4][5]
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery for targeted protein degradation.[6] this compound is a specifically designed PROTAC that recognizes and binds to the HaloTag protein, a 34 kDa monomeric protein fusion tag.[2][3] It consists of a chloroalkane moiety that forms a covalent bond with the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the HaloTag fusion protein, marking it for degradation by the 26S proteasome.[1][2] Live-cell kinetic assays are essential for characterizing the efficacy and mechanism of action of PROTACs, providing real-time quantitative analysis of degradation kinetics.[7][8]
Data Presentation
The following tables summarize quantitative data from various studies using this compound to degrade different HaloTag fusion proteins. These tables provide a clear comparison of key degradation parameters such as the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and the time course of degradation.
Table 1: Degradation Potency and Efficacy of this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| GFP-HaloTag7 | 293T | 19 ± 1 | >90 | 24 | [9][10] |
| Endogenous Nuclear Protein-HiBiT-HaloTag | HEK293 | 8.1 | ~80 | 24 | [11] |
| Endogenous Mitochondrial Membrane Protein-HaloTag-HiBiT | HEK293 | 8.1 | ~80 | 24 | [11] |
| Endogenous Cytoplasmic Protein-HaloTag-HiBiT | HEK293 | 18.6 | ~80 | 24 | [11] |
| Halo-VPS34 | RPE1 | ~2-fold higher than HaloPROTAC-E | Similar to HaloPROTAC-E at >300 nM | 24 | [4] |
Table 2: Kinetic Parameters of this compound-Mediated Degradation
| Target Protein | Cell Line | Time to 50% Degradation (t1/2) | Key Observations | Reference |
| GFP-HaloTag7 | 293T | 4 - 8 hours | Significant degradation observed after 4 hours. | [9] |
| Endogenous HiBiT-HaloTag Fusions (Nuclear, Mitochondrial, Cytoplasmic) | HEK293 | < 3 hours | Rapid degradation with >50% occurring in the first 3 hours. | [11] |
| Halo-VPS34 | RPE1 | Slower than HaloPROTAC-E after 30 mins | ~50% degradation at 1-4 hours. | [4][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for a live-cell kinetic degradation assay.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: General experimental workflow for a live-cell kinetic degradation assay.
Experimental Protocols
This section provides a detailed methodology for performing a live-cell kinetic degradation assay using this compound. This protocol is a synthesis of best practices from multiple sources and can be adapted for different cell lines and target proteins.
Protocol 1: Live-Cell Kinetic Degradation Assay using Luminescence (HiBiT-HaloTag)
This protocol is suitable for proteins endogenously tagged with a HiBiT-HaloTag fusion, allowing for sensitive and quantitative real-time monitoring of protein levels.[2][5][11]
Materials:
-
HEK293 cells (or other suitable cell line) endogenously expressing the POI tagged with HiBiT-HaloTag.
-
HEK293 cells stably expressing LgBiT protein (if not already integrated into the cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
White, opaque 96-well or 384-well assay plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ent-HaloPROTAC3 (negative control) stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Nano-Glo® Live Cell Assay System (Promega).
-
Luminometer plate reader with kinetic measurement capabilities and temperature control.
Methodology:
-
Cell Seeding:
-
Seed the HiBiT-HaloTag expressing cells into a white, opaque multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and ent-HaloPROTAC3 in pre-warmed complete cell culture medium. It is recommended to perform a wide concentration range (e.g., 1 pM to 10 µM) to determine the DC50.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Reagent Preparation:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add the prepared medium containing the different concentrations of this compound, ent-HaloPROTAC3, or vehicle control to the respective wells.
-
Immediately add the Nano-Glo® Live Cell Reagent to each well.
-
Place the plate in a luminometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure luminescence at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24 hours).
-
-
Data Analysis:
-
Normalize the luminescence signal from the this compound-treated wells to the vehicle control wells at each time point to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein versus time for each concentration to visualize the degradation kinetics.
-
From the dose-response curve at a specific time point (e.g., 24 hours), calculate the DC50 and Dmax values.
-
The degradation rate can be determined by fitting the kinetic data to a one-phase decay model.
-
Protocol 2: Live-Cell Kinetic Degradation Assay using Fluorescence Imaging (HaloTag)
This protocol is suitable for monitoring the degradation of HaloTag fusion proteins using live-cell fluorescence microscopy.[7]
Materials:
-
Cells expressing the POI tagged with HaloTag.
-
Complete cell culture medium.
-
Glass-bottom imaging plates (e.g., 96-well).
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging solution (phenol red-free medium).
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2).
Methodology:
-
Cell Seeding:
-
Seed the HaloTag-POI expressing cells into a glass-bottom imaging plate to achieve 60-80% confluency at the time of imaging.
-
Incubate for 24 hours.
-
-
Fluorescent Labeling:
-
Dilute the HaloTag fluorescent ligand to a final concentration of 50-100 nM in pre-warmed culture medium.
-
Replace the existing medium with the ligand-containing medium and incubate for 15-30 minutes at 37°C.
-
Aspirate the labeling medium and wash the cells three times with pre-warmed live-cell imaging solution.
-
-
PROTAC Addition:
-
Prepare serial dilutions of this compound in the live-cell imaging solution.
-
Add the PROTAC solutions to the wells, including a vehicle control.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate on the microscope stage pre-warmed to 37°C with 5% CO2.
-
Acquire images at multiple positions per well at regular intervals over the desired time course. Use the lowest possible laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each well at each time point using image analysis software.
-
Normalize the fluorescence intensity to the vehicle control to determine the percentage of remaining protein.
-
Plot the kinetic data and determine the degradation parameters as described in Protocol 1.
-
Conclusion
Live-cell kinetic degradation assays are indispensable tools for the characterization of PROTACs like this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments to quantify the potency, efficacy, and kinetics of this compound-mediated protein degradation. By leveraging these methodologies, scientists can gain valuable insights into protein function and accelerate the development of novel therapeutics based on targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
HaloPROTAC3-Mediated Protein Degradation in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful modality in chemical biology and drug discovery, enabling the selective elimination of proteins of interest (POIs) from cells. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate this process by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
HaloPROTAC3 is a widely used research tool that simplifies the study of protein degradation.[2] It consists of a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag protein, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By first tagging a POI with HaloTag using methods like CRISPR/Cas9 gene editing, researchers can use this compound to induce the degradation of virtually any POI without the need to develop a target-specific PROTAC.[2][5] These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound to achieve targeted protein degradation.
Mechanism of Action
This compound operates by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the chloroalkane portion of this compound irreversibly binding to the HaloTag fused to the protein of interest.[6] The other end of this compound simultaneously recruits the VHL E3 ligase complex.[7] This results in the formation of a stable ternary complex composed of the HaloTag-POI, this compound, and the VHL E3 ligase.[5][8] The proximity induced by this complex allows the E3 ligase to poly-ubiquitinate the HaloTag fusion protein. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the entire fusion protein.[1][8]
Quantitative Data Summary
The efficacy of this compound is characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes key quantitative data from studies using this compound in HEK293 cells.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 | GFP-HaloTag7 | HEK293 | 19 nM | [3][4][9] |
| HiBiT-HaloTag (Nuclear) | HEK293 | 8.1 nM | [10] | |
| HiBiT-HaloTag (Mitochondrial) | HEK293 | 8.1 nM | [10] | |
| HiBiT-HaloTag (Cytoplasmic) | HEK293 | 18.6 nM | [10] | |
| Dmax | GFP-HaloTag7 (@ 625 nM) | HEK293 | ~90% | [3][9] |
| HiBiT-HaloTag Fusions | HEK293 | ~80% | [10] | |
| HiBiT-HaloTag-BRD4 (@ 48h) | HEK293 | ~95% | [2] | |
| VHL Binding (IC50) | This compound | N/A | 0.54 µM | [3][4][9] |
| Degradation Rate | HiBiT-HaloTag Fusions | HEK293 | >50% degradation within 3 hours | [10] |
Experimental Protocols
A typical workflow involves preparing HEK293 cells expressing the HaloTag-fusion protein, treating the cells with this compound, and subsequently analyzing the protein levels using an appropriate method.
Protocol 1: Cell Culture and Preparation
This protocol assumes the use of HEK293 cells. The POI can be tagged with HaloTag either by transiently transfecting an expression vector or by using a stable cell line with the HaloTag endogenously inserted via CRISPR/Cas9 gene editing.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in an appropriate plate format (e.g., 6-well plate for Western Blot, 96-well white plate for luminescence assays).[11] Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Expression of HaloTag-POI:
-
For Transient Expression: Transfect the cells with a plasmid encoding the HaloTag-POI fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).[8] Allow for protein expression for 18-24 hours post-transfection before proceeding with treatment.[8]
-
For Stable Cell Lines: Use cells that have been previously engineered (e.g., via CRISPR/Cas9) to endogenously express the HaloTag-POI.[2] These cells can be treated directly once they reach the desired confluency.
-
Protocol 2: this compound Treatment
-
Reagent Preparation:
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and ent-HaloPROTAC3 in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Recommended Concentrations: For ectopically expressed proteins, a starting concentration of 1 µM is recommended.[8] For endogenously tagged proteins, a much lower concentration range (e.g., 1 nM to 1 µM) is typically effective.[10]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the highest concentration this compound treatment. The final DMSO concentration should not exceed 0.5%.[8]
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared media containing this compound, ent-HaloPROTAC3, or vehicle control to the respective wells.
-
-
Incubation: Return the cells to the incubator (37°C, 5% CO2) and incubate for the desired duration. A standard incubation time for initial experiments is 18-24 hours.[8] For time-course experiments, shorter time points (e.g., 1, 2, 4, 8 hours) should be included.[13]
Protocol 3: Analysis of Protein Degradation by Western Blot
-
Cell Lysis:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay or similar method.[13]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[13]
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against the HaloTag or the POI, along with a primary antibody for a loading control (e.g., GAPDH, β-actin).[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.[13]
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample.
Controls and Validation
Proper controls are critical to ensure that the observed protein loss is due to the specific, intended mechanism of this compound.
-
Vehicle Control (DMSO): Accounts for any effects of the solvent on cell viability or protein expression.[6]
-
Negative Control Compound (ent-HaloPROTAC3): This enantiomer does not bind VHL and should not induce degradation. Its use confirms that the degradation is dependent on VHL recruitment.[8][11]
-
Proteasome Inhibitor (e.g., MG132): Pre-treating cells with a proteasome inhibitor before adding this compound should block the degradation of the target protein. This confirms that the protein loss occurs via the ubiquitin-proteasome pathway.[11]
-
Off-Target VHL Substrate: To check if high concentrations of this compound are saturating the VHL ligase, one can monitor the levels of endogenous VHL substrates, like HIF-1α. Stabilization of HIF-1α would suggest saturation.[11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Degradation | - Ineffective Concentration: Concentration of this compound is too low. - Inaccessible HaloTag: The HaloTag on the fusion protein may be sterically hindered or misfolded. - Low E3 Ligase Expression: HEK293 cells may have insufficient levels of VHL. | - Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 10 µM). - Confirm HaloTag accessibility by labeling with a fluorescent HaloTag ligand.[11] - Verify VHL expression in your specific HEK293 clone via Western Blot. |
| "Hook Effect" | - Excess PROTAC: At very high concentrations, binary complexes (PROTAC:Target or PROTAC:VHL) form in excess, preventing the formation of the productive ternary complex.[12][14] | - This is characterized by reduced degradation at the highest concentrations. Use a lower, more optimal concentration of this compound. The peak of degradation often occurs in the nM range. |
| Cellular Toxicity | - High PROTAC Concentration: The compound itself may be toxic at high doses. - High DMSO Concentration: Vehicle concentration exceeds 0.5%. - On-Target Toxicity: Depletion of an essential protein is causing cell death. | - Assess cell viability using an MTS assay or similar method.[11] - Reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is low. |
| VHL-Independent Effects | - Off-Target Activity: The compound may have other biological activities. - ER Stress: this compound has been reported to cause mild activation of the unfolded protein response (UPR).[7][15] | - Run the ent-HaloPROTAC3 negative control. If it also causes protein loss, the effect is not VHL-mediated.[11] - Be aware of potential UPR activation and consider monitoring UPR markers (e.g., spliced XBP1) if unexpected phenotypes are observed.[15] |
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. labhoo.com [labhoo.com]
- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. tenovapharma.com [tenovapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. wechat.promega.com.cn [wechat.promega.com.cn]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
Optimizing HaloPROTAC3 Concentration: A Technical Support Guide
Welcome to the technical support center for HaloPROTAC3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound concentration for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule degrader designed for targeted protein degradation.[1][2] It is a heterobifunctional molecule that works by simultaneously binding to a HaloTag-fused protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity induces the ubiquitination of the HaloTag fusion protein, marking it for degradation by the proteasome.[3][5] The this compound molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]
Q2: I am not observing any degradation of my HaloTag-fused protein. What are the initial troubleshooting steps?
A2: If you are not seeing degradation, consider the following initial checks:
-
Compound Integrity: Ensure your this compound is stored correctly and has not degraded. It is advisable to prepare fresh stock solutions for your experiments.[4]
-
Expression of Fusion Protein and E3 Ligase: Confirm the expression of your HaloTag-fusion protein and the VHL E3 ligase in your cell line using methods like Western Blot or qPCR.[4] Low levels of either can limit degradation.
-
Cell Viability: Verify that the concentrations of this compound used are not causing significant cell death, which could impair the cellular machinery required for protein degradation.[4][6]
-
Suboptimal Concentration: The concentration of this compound might be too low to be effective or so high that it causes the "hook effect" (see Q3). A dose-response experiment is crucial to determine the optimal concentration.[7]
Q3: What is the "hook effect" and how can I determine if I am observing it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[4] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To determine if you are observing the hook effect, you should perform a dose-response experiment with a wide and granular range of this compound concentrations, paying close attention to the higher concentration range.[4]
Q4: What is a suitable concentration range to test for this compound?
A4: A wide concentration range is recommended for initial dose-response experiments, for example, from 1 pM to 10 µM.[4][7] This broad range helps in identifying the optimal concentration for maximal degradation and observing any potential hook effect.
Q5: What is the optimal incubation time for a this compound experiment?
A5: The optimal incubation time depends on your experimental goals. For determining the maximum degradation (Dmax), longer incubation times of 24 to 48 hours are often used.[7] To characterize the initial degradation kinetics, a time-course experiment with multiple early time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h) is recommended.[7] A common starting point for a single-point experiment is 18-24 hours.[7] For ectopically expressed HaloTag fusions, a recommended initial incubation time is 18–24 hours.[8]
Q6: How can I confirm that the observed degradation is specific to the this compound mechanism?
A6: To confirm the specificity of this compound-mediated degradation, you can perform the following control experiments:
-
Use an Inactive Control: Use ent-HaloPROTAC3, the enantiomer of this compound, as a negative control.[1][9] This molecule can bind to the HaloTag but not to the VHL E3 ligase, and therefore should not induce degradation.[1][8]
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or epoxomicin). This should block the degradation of your target protein, confirming that the process is proteasome-dependent.[5][10]
-
E3 Ligase Competition: Co-treat cells with this compound and an excess of a ligand that binds to VHL (e.g., VL285). This should reduce the degradation of your target protein by competing for VHL binding.[11]
Troubleshooting Guide
Issue 1: No or Low Degradation of the Target Protein
If initial checks (see FAQ Q2) are satisfactory, consider these advanced troubleshooting steps:
-
Optimize Concentration and Time: Perform a detailed dose-response experiment (from pM to µM range) and a time-course experiment to find the optimal concentration and incubation time.[7]
-
Cell Permeability: If you suspect poor cell permeability of this compound, consider alternative delivery methods or structural modifications to the PROTAC molecule if possible.[5]
-
Inefficient Ternary Complex Formation: The linker length and composition of the PROTAC are critical for the formation of a stable ternary complex.[4][5] If using a custom-synthesized HaloPROTAC, consider testing different linker lengths.
-
Issues with the HaloTag Fusion Protein: Ensure the HaloTag is accessible and not sterically hindered. Verify the correct subcellular localization of your fusion protein.[5]
Issue 2: Off-Target Effects or Cellular Toxicity
-
Assess Cell Viability: Use an MTS assay or a similar method to measure cell viability after this compound treatment. If toxicity is observed, try reducing the concentration or the treatment duration.[6]
-
Monitor Endogenous Substrates: High concentrations of a VHL-recruiting PROTAC could potentially saturate the E3 ligase, affecting the degradation of its natural substrates. For VHL, you can check for the stabilization of HIF-1α.[5]
-
Use the Lowest Effective Concentration: To minimize off-target effects, use the lowest concentration of this compound that achieves the desired level of degradation.[5]
Data Presentation
Table 1: Summary of HaloPROTAC Degradation Efficiency
| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | >90 | 24 |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 |
| This compound | Nuc-Halo-HiBiT | HEK293 | 8.1 | ~80 | 24 |
| This compound | Cyto-Halo-HiBiT | HEK293 | 18.6 | ~80 | 24 |
| HaloPROTAC10 | GFP-HaloTag7 | HEK293 | 36 ± 4 | Similar to this compound | 24 |
Data compiled from multiple sources.[6][7][9][10]
Table 2: Degradation Time Course Milestones
| HaloPROTAC | Target Protein | Time to 50% Degradation (TD50) | Condition |
| HaloPROTAC-E | SGK3-Halo | 20 - 30 min | 300 nM treatment |
| HaloPROTAC-E | Halo-VPS34 | 1 - 2 h | 300 nM treatment |
| This compound | GFP-HaloTag7 | 4 - 8 h | N/A |
| This compound | Various HiBiT-HaloTag fusions | < 3 h | N/A |
Data compiled from multiple sources.[7][10]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to generate a dose-response curve for your this compound.
-
Cell Seeding: Plate your cells expressing the HaloTag-fusion protein in a multi-well plate at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluent) on the day of the experiment. Allow cells to adhere overnight.[7]
-
PROTAC Preparation: Prepare serial dilutions of this compound in culture medium across a wide concentration range (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO).[7]
-
Treatment: Replace the medium in each well with the medium containing the different this compound concentrations. Incubate for a fixed, predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA protein assay.[7]
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the HaloTag and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and develop the blot using an ECL substrate.[7]
-
-
Data Analysis: Quantify the band intensities. Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 and Dmax values.[5]
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics
This protocol helps to determine how quickly your target protein is degraded.
-
Cell Seeding: Follow step 1 from Protocol 1.[7]
-
Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from a prior dose-response experiment). Incubate the cells for various durations (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The "0" time point represents the vehicle control-treated cells harvested immediately.[7]
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-6 from Protocol 1 for each time point.[7]
-
Data Analysis: Quantify band intensities and normalize to the loading control. Plot the percentage of remaining protein against time to visualize the degradation kinetics.[7]
Visualizations
Caption: Mechanism of action of this compound-mediated protein degradation.
References
- 1. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.kr]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
HaloPROTAC3 Degradation Kinetics Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize HaloPROTAC3-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
A1: this compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of proteins that have been fused with a HaloTag.[1][2] Its mechanism of action involves three key components: a ligand that irreversibly binds to the HaloTag protein, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This binding brings the HaloTag-fusion protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein.[1][2][5] Ubiquitinated proteins are then recognized and degraded by the cell's natural protein disposal machinery, the proteasome.[1][2][5]
Q2: What are the typical degradation kinetics observed with this compound?
A2: The degradation kinetics of this compound can vary depending on the specific HaloTag-fusion protein, the cell line used, and the experimental conditions. However, significant protein depletion is generally observed within hours of treatment. For example, studies have shown that 50% of GFP-HaloTag7 was degraded between 4 and 8 hours after treatment with this compound.[6][7] More optimized versions, like HaloPROTAC-E, have demonstrated even faster kinetics, achieving 50% degradation of some targets within 30 minutes.[6][8]
Q3: What is the "hook effect" in the context of this compound experiments?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC, including this compound, beyond an optimal point leads to a decrease in the degradation of the target protein.[3][9] This results in a bell-shaped dose-response curve.[3] The effect occurs because at very high concentrations, this compound is more likely to form separate binary complexes with either the HaloTag-fusion protein or the E3 ligase, rather than the productive ternary complex (HaloTag-fusion protein-HaloPROTAC3-E3 ligase) required for degradation.[3][9]
Q4: Is the degradation induced by this compound reversible?
A4: Yes, the degradation of a target protein mediated by this compound is reversible. Once this compound is removed from the cell culture medium, the synthesis of new protein will lead to the recovery of the target protein's levels.[9] The rate of recovery will depend on the intrinsic synthesis and degradation rates of the specific target protein. For instance, after a 24-hour treatment with this compound followed by a 24-hour washout, a significant recovery of the target protein has been observed.[7]
Q5: What are appropriate negative controls for a this compound experiment?
A5: To ensure that the observed protein degradation is a specific result of the this compound mechanism, it is crucial to include proper negative controls. A key negative control is ent-HaloPROTAC3, an enantiomer of this compound.[10] ent-HaloPROTAC3 can bind to the HaloTag but not to the VHL E3 ligase, and therefore should not induce degradation.[3][10][11] Additionally, pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should block this compound-induced degradation, confirming its dependence on the ubiquitin-proteasome system.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the HaloTag-fusion protein | Compound Integrity: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound for your experiments.[3] |
| Suboptimal Concentration: The concentration of this compound may be too low for effective degradation or too high, leading to the "hook effect".[9] | Perform a dose-response experiment over a wide concentration range (e.g., 1 pM to 10 µM) to determine the optimal concentration.[9] | |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of the VHL E3 ligase.[3][11] | Verify the expression of VHL in your chosen cell line using methods like Western Blot or qPCR.[3][12] Consider using a different cell line with known high VHL expression. | |
| Issues with the HaloTag-Fusion Protein: The HaloTag may be inaccessible, or the fusion protein might be mislocalized.[11] Overexpression of the HaloTag-fusion protein can also hinder effective degradation.[9] | Confirm the expression and proper localization of your HaloTag-fusion protein. Avoid high levels of overexpression.[9] | |
| Incorrect Incubation Time: The degradation kinetics for your specific target might be faster or slower than anticipated. | Conduct a time-course experiment with multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) to identify the optimal incubation period.[9][12] | |
| High Cell Toxicity | High this compound Concentration: The concentration of this compound may be causing cellular toxicity. | Assess cell viability using an MTS assay or a similar method.[11] If toxicity is observed, reduce the concentration of this compound or shorten the treatment duration.[11] |
| Off-Target Effects: The observed toxicity might be due to off-target effects of the compound. | Use the lowest effective concentration of this compound that achieves significant degradation to minimize off-target effects.[11] | |
| Inconsistent Results | Experimental Variability: Inconsistent cell numbers, passage numbers, or reagent preparation can lead to variable results. | Standardize your experimental procedures, including cell seeding density, passage number, and reagent preparation. |
| Cell Line Instability: The expression of the HaloTag-fusion protein may not be stable over time. | If using a stably expressing cell line, periodically check the expression level of the fusion protein. |
Quantitative Data Summary
Table 1: HaloPROTAC Degradation Efficiency
| HaloPROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 nM | >90% | [6][7] |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 nM | ~95% | [8] |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3-10 nM | ~95% | [8] |
Table 2: Example Kinetic Degradation Data
| HaloPROTAC | Target Protein | Time to 50% Degradation (T1/2) | Reference |
| This compound | GFP-HaloTag7 | 4 - 8 hours | [6][7][13] |
| HaloPROTAC-E | SGK3-Halo | 20 - 30 minutes | [8][13] |
| HaloPROTAC-E | Halo-VPS34 | 1 - 2 hours | [8][13] |
Experimental Protocols
Protocol 1: Determining this compound-Mediated Degradation by Western Blot
-
Cell Seeding: Plate cells expressing the HaloTag-fusion protein in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.[11]
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[12][13]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the HaloTag or the target protein of interest. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).[12] Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using image analysis software and normalize the target protein band intensity to the loading control.[12]
Protocol 2: Luminescence-Based Degradation Assay (for HiBiT-HaloTag fusions)
-
Cell Seeding: Plate cells expressing the HiBiT-HaloTag-fusion protein in a white, opaque 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time points.
-
Lysis and Luminescence Measurement: Lyse the cells in a buffer containing the LgBiT protein and a luciferase substrate. Measure the luminescence using a plate reader.[4]
-
Data Analysis: Calculate the percentage of degradation based on the reduction in the luminescence signal compared to the vehicle-treated control.[4]
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: A typical experimental workflow for a this compound study.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. promega.com [promega.com]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
HaloPROTAC3 Experiments: Technical Support Center
Welcome to the HaloPROTAC3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A this compound is a heterobifunctional molecule designed for targeted protein degradation. It functions by simultaneously binding to a HaloTag-fused protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the HaloTag-fusion protein, marking it for degradation by the proteasome.
Q2: I am not observing any degradation of my HaloTag-fused protein. What are the initial checks I should perform?
If you are not seeing any degradation, begin by verifying the foundational components of your experiment:
-
Compound Integrity: Ensure your this compound is properly stored and has not degraded. It is advisable to prepare fresh stock solutions for your experiments.
-
Cell Line Viability: Confirm that the concentrations of this compound used are not causing significant cell death, which would impair the cellular machinery required for protein degradation.
-
Target and E3 Ligase Expression: Verify that your chosen cell line expresses both the HaloTag-fusion protein and the VHL E3 ligase at sufficient levels using methods like Western Blot or qPCR.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a dose-response experiment over a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax).
Q4: How critical is the linker in this compound's activity?
The linker's length and composition are critical for PROTAC efficacy. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.
Troubleshooting Guides
Problem 1: No or Low Degradation of the Target Protein
If you are observing little to no degradation of your HaloTag-fusion protein, follow these troubleshooting steps:
Initial Checks:
-
Compound Integrity: Confirm your this compound is correctly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Viability: Ensure this compound concentrations are not cytotoxic.
-
Expression Levels: Verify sufficient expression of both the HaloTag-fusion protein and the VHL E3 ligase.
Experimental Optimization:
-
Concentration Range: Your initial concentration may be too low or high (in the "hook effect" region). Test a broad concentration range (e.g., 1 pM to 100 µM).
-
Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time.
Mechanistic Validation:
-
Proteasome Inhibition: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132. This should prevent the degradation of the target protein.
-
E3 Ligase Competition: To verify the involvement of VHL, co-treat cells with this compound and an excess of a VHL ligand. This should reduce the degradation of your target.
-
Inactive Control: Use an inactive enantiomer, such as ent-HaloPROTAC3, as a negative control. This control binds to the HaloTag but not the E3 ligase and should not induce degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound mechanism of action and a general troubleshooting workflow.
This compound-mediated protein degradation pathway.
General troubleshooting workflow for this compound experiments.
Data Presentation
Table 1: Performance of HaloPROTAC Variants
| HaloPROTAC Variant | Target Protein | DC50 | Maximum Degradation (Dmax) | Cell Line | Reference |
| This compound | GFP-HaloTag7 | 19 nM | >90% at 625 nM | HEK293 | |
| HaloPROTAC-E | Endogenous SGK3-Halo | 3-10 nM | ~95% | HEK293 | |
| HaloPROTAC-E | Endogenous VPS34-Halo | 3-10 nM | ~95% | HEK293 |
Table 2: Recommended Concentration Ranges for Key Reagents in Validation Experiments
| Reagent | Typical Concentration Range | Purpose |
| This compound | 1 pM - 10 µM | To determine the optimal degradation concentration (DC50) and observe the hook effect. |
| Proteasome Inhibitor (e.g., MG132) | 10 - 20 µM | To confirm degradation is proteasome-dependent. |
| VHL Ligand (for competition) | 100x molar excess to this compound | To confirm the involvement of the VHL E3 ligase. |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of a HaloTag-fusion protein following this compound treatment.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293) in 12-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your this compound in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or your protein of interest overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane
improving HaloPROTAC3 efficacy in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of HaloPROTAC3 experiments in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of proteins that have been fused with a HaloTag.[1][2] Its mechanism involves three key components: a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By binding simultaneously to the HaloTag-fused Protein of Interest (POI) and VHL, this compound forms a ternary complex.[3][5] This proximity induces the VHL E3 ligase to polyubiquitinate the HaloTag-POI, marking it for degradation by the 26S proteasome.[6][7] The this compound molecule is not degraded in this process and can act catalytically to degrade multiple target protein molecules.[1][2]
Q2: What are the critical parameters for quantifying this compound efficacy? A2: The efficacy of this compound is primarily characterized by two quantitative parameters:
-
DC50 (half-maximal degradation concentration): This is the concentration of this compound required to degrade 50% of the target protein after a specific incubation time.[6][8] A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the HaloPROTAC.[6][8] A higher Dmax indicates greater efficacy. These values are typically determined by fitting dose-response data to a four-parameter logistic curve.[8][9]
Q3: What are the essential negative controls for a this compound experiment? A3: To ensure the observed protein degradation is a direct result of the intended PROTAC mechanism, several controls are essential:
-
Vehicle Control (e.g., DMSO): This control accounts for any effects of the solvent used to dissolve this compound.[4]
-
Inactive Enantiomer (ent-HaloPROTAC3): This is a stereoisomer of this compound that can bind to the HaloTag but does not bind to the VHL E3 ligase.[1][10] It is the ideal negative control to confirm that degradation is dependent on VHL engagement.[4][10] No degradation should be observed with this compound.[10]
-
Proteasome Inhibitor (e.g., MG132, epoxomicin): Pre-treatment with a proteasome inhibitor should block this compound-mediated degradation.[1][10][11] This confirms that the protein loss occurs via the ubiquitin-proteasome system.[1]
-
VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand (like VL285) should compete with this compound for VHL binding, thereby reducing the degradation of the target protein.[10]
Q4: How does the expression level of the HaloTag-fusion protein affect degradation? A4: The expression level of the HaloTag-POI can significantly influence degradation efficiency.[8] Overexpression, particularly in transient transfection systems, can saturate the cell's ubiquitin-proteasome machinery, leading to incomplete degradation.[5] It is recommended to use stable cell lines with expression levels as close to endogenous as possible.[8] For transient systems, optimizing protein expression by titrating the amount of transfected DNA is crucial.[5] Endogenous tagging of the target gene with HaloTag using CRISPR-Cas9 is the preferred approach for studying physiological protein loss.[3][5]
Q5: Can this compound efficacy vary between different cell lines? A5: Yes, efficacy can vary significantly. A primary reason for this variability is the differing expression levels of the recruited E3 ligase, VHL, across different cell types.[1][8] If VHL expression is low in a particular cell line, it can become a limiting factor for degradation.[1] It is advisable to verify the expression of VHL in your chosen cell line before starting extensive experiments.[1]
Visualizing the Process
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated protein degradation.[6][7]
Troubleshooting Guide
Problem: No or very low degradation of the target protein is observed.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The degradation efficiency can decrease at very high concentrations due to the "hook effect," where non-productive binary complexes (PROTAC-POI or PROTAC-VHL) are favored over the productive ternary complex.[1][8] Conversely, the concentration might be too low. Perform a full dose-response experiment with a broad range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal concentration and characterize the dose-response curve.[9][11]
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: Degradation kinetics vary between target proteins and cell lines.[9] While 50% degradation of some targets occurs within a few hours, others may require longer.[12][13] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal this compound concentration to determine the ideal endpoint.[9][11] A common starting point is 18-24 hours.[5][9]
-
-
Possible Cause 3: Low Expression or Activity of VHL E3 Ligase.
-
Possible Cause 4: Issues with the HaloTag Fusion Protein.
-
Solution: The HaloTag may be sterically hindered, misfolded, or inaccessible within the fusion protein, preventing this compound binding.[1]
-
Verify Expression: Confirm the expression of the full-length fusion protein via Western blot using an antibody against the POI or the HaloTag.[8]
-
Check Accessibility: Ensure the HaloTag is properly folded and accessible by performing a labeling experiment with a fluorescent HaloTag ligand.[1]
-
Verify Localization: Confirm that the fusion protein is in a cellular compartment accessible to the this compound and the proteasome (e.g., cytoplasm, nucleus). Degradation of proteins in some membrane-bound organelles may be less efficient.
-
-
-
Possible Cause 5: Poor Cell Permeability or Integrity of this compound.
Troubleshooting Workflow: No or Low Degradation
Caption: A decision tree for troubleshooting low degradation efficacy.
Quantitative Data Summary
The efficacy of HaloPROTACs can vary based on the specific PROTAC, the target protein, and the cell line used.
Table 1: Efficacy of this compound in Different Systems
| Target Protein | Cell Line | DC50 | Dmax | Incubation Time (h) | Reference(s) |
|---|---|---|---|---|---|
| GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | 24 | [8][10] |
| HiBiT-HaloTag-TOMM20 (Mitochondrial) | HEK293 | 8.1 nM | ~80% | 24 | [14] |
| HiBiT-HaloTag-H2B (Nuclear) | HEK293 | 8.1 nM | ~80% | 24 | [14] |
| HiBiT-HaloTag-GAPDH (Cytoplasmic) | HEK293 | 18.6 nM | ~80% | 24 | [14] |
| Halo-VPS34 | HEK293 | >10 nM | ~90% | 24 |[13][15] |
Table 2: Comparison with Other HaloPROTACs
| HaloPROTAC | Recruited E3 Ligase | Target Protein | Cell Line | DC50 | Dmax | Incubation Time (h) | Reference(s) |
|---|---|---|---|---|---|---|---|
| This compound | VHL | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | ~90% | 24 | [10] |
| HaloPROTAC-E | VHL (VH298 ligand) | SGK3-Halo | HEK293 | 3-10 nM | ~95% | 48 | [8][13][15] |
| HaloPROTAC-E | VHL (VH298 ligand) | Halo-VPS34 | HEK293 | 3-10 nM | ~95% | 48 | [13][15] |
| HaloPROTAC10 | VHL (alanine-isoindolinone) | GFP-HaloTag7 | HEK293 | 36 ± 4 nM | ~90% | 24 | [1][10] |
| HyT36 | (Hydrophobic Tag) | GFP-HaloTag7 | HEK293 | 134 ± 7 nM | 56 ± 1% | 24 |[10] |
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for a HaloPROTAC study.[6][7]
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to visualize and quantify the degradation of the HaloTag-POI.[4][8]
-
Cell Seeding and Treatment:
-
Seed cells expressing the HaloTag-POI in multi-well plates to be ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.[4]
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24 hours). Include vehicle and negative controls (e.g., ent-HaloPROTAC3).[4]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[4][6]
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane with a primary antibody specific to the POI, the HaloTag, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle control.[8]
-
Protocol 2: Luminescence-Based Degradation Assay (HiBiT-HaloTag)
This protocol offers a sensitive, antibody-free method for quantifying degradation when using a HiBiT-HaloTag fusion protein.[5][12][16]
-
Cell Line:
-
Cell Seeding and Treatment:
-
Plate cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Treat cells with a serial dilution of this compound and controls for the desired time course.
-
-
Luminescence Measurement (Lytic Method):
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a lytic Nano-Glo® HiBiT detection reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and contains the LgBiT protein and substrate.[16]
-
Place the plate on an orbital shaker for a brief period to ensure mixing and complete lysis.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-HaloTag-POI.[5]
-
Calculate the percentage of remaining protein for each treatment condition by normalizing the luminescence signal to the vehicle control.
-
Plot the dose-response curve and calculate DC50 and Dmax values as described previously.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
Technical Support Center: Optimizing HaloPROTAC3 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize HaloPROTAC3 and minimize potential toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of HaloTag-fusion proteins. It functions by forming a ternary complex between the HaloTag-fusion protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity, induced by this compound, leads to the ubiquitination of the HaloTag-fusion protein, marking it for degradation by the proteasome.[1][2]
Q2: What is ent-HaloPROTAC3 and why is it used?
A2: ent-HaloPROTAC3 is the enantiomer of this compound and serves as a crucial negative control.[1][2] While it can still bind to the HaloTag protein, it does not bind to the VHL E3 ligase.[1][2] This property allows researchers to confirm that the observed degradation of the target protein is a specific result of the PROTAC-mediated mechanism and not due to off-target effects of the compound itself.[1][2]
Q3: What is the "hook effect" in the context of this compound experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the HaloTag-fusion protein or the E3 ligase) rather than the productive ternary complex required for degradation.[3][4]
Q4: How quickly can I expect to see degradation of my target protein?
A4: The kinetics of degradation can vary depending on the specific target protein and cell line used. However, significant degradation of a GFP-HaloTag7 fusion protein has been observed to have a half-life of between 4 and 8 hours after treatment with this compound.[5]
Troubleshooting Guide: Minimizing Toxicity
This guide provides solutions to common issues encountered during this compound experiments, with a focus on mitigating cellular toxicity.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Unexpected Phenotypes | Off-target effects of this compound: The compound may have biological effects independent of its intended degradation activity. | 1. Use the negative control: Treat cells with ent-HaloPROTAC3 at the same concentration as this compound. If the toxic effects persist, they are likely off-target.[1][2]2. Titrate the concentration: Use the lowest effective concentration of this compound that achieves the desired level of degradation. A dose-response experiment is crucial. |
| Toxicity from target protein degradation: The degradation of the target protein itself may be causing the observed cell death. | 1. Perform washout experiments: Remove this compound from the culture medium and monitor for the recovery of the target protein and reversal of the phenotype.[5]2. Rescue experiment: If possible, introduce a degradation-resistant mutant of the target protein to see if it rescues the phenotype. | |
| Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells. | Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v). [1] | |
| Inconsistent Degradation Results | Suboptimal this compound concentration: The concentration may be too low for effective degradation or too high, leading to the "hook effect". | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific target and cell line. |
| Variable expression of HaloTag-fusion protein: Inconsistent expression levels can lead to variable degradation. | For transient transfections, optimize the amount of plasmid DNA used. For stable cell lines, ensure a homogenous population through single-cell cloning or sorting.[1] | |
| Cell health and confluency: Unhealthy or overly confluent cells may have compromised ubiquitin-proteasome system function. | Maintain a healthy cell culture: Ensure cells are passaged regularly and are in the logarithmic growth phase during the experiment. Do not let cultures become over-confluent. | |
| No Degradation Observed | Inactive this compound: The compound may have degraded due to improper storage or handling. | Verify compound integrity: If possible, use a positive control system (e.g., a cell line known to respond to this compound) to confirm the activity of your stock solution. |
| Insufficient E3 ligase expression: The cell line may not express sufficient levels of the VHL E3 ligase. | Confirm VHL expression: Use techniques like Western blotting or qPCR to verify the expression of VHL in your chosen cell line. | |
| Issues with the HaloTag-fusion protein: The HaloTag may be improperly folded or sterically hindered, preventing this compound binding. | Validate the fusion protein: Confirm the expression and correct localization of your HaloTag-fusion protein using methods like Western blotting or fluorescence microscopy. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Efficacy of this compound
| Compound | Target Protein | Cell Line | DC50 (Concentration for 50% Degradation) | Maximum Degradation | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | [5] |
| This compound | HaloTag7-ERK1 | HEK293T | Not specified | Nearly complete at 500 nM | [5] |
| This compound | HaloTag7-MEK1 | HEK293T | Not specified | Nearly complete at 500 nM | [5] |
| This compound | Endogenous HiBiT-HaloTag-BRD4 | HEK293 | Not specified | Concentration-dependent | [2] |
| HaloPROTAC-E | Endogenous SGK3-Halo | HEK293 | 3-10 nM | ~95% | [6] |
| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3-10 nM | ~95% | [6] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| This compound | Not specified | Not specified | Not specified | Reported to have low toxicity | [5] |
| HaloPROTAC-E | HEK293 wildtype, Halo-VPS34, and SGK3-Halo | MTS Assay | Up to 1 µM for 48h | No effect on cell viability observed | [6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound-Mediated Degradation
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). Incubation times may need to be optimized for different target proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein (or HaloTag) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein for each concentration relative to the vehicle control.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations, including a vehicle-only control and a positive control for toxicity if available.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or CellTiter-Glo assay).
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control to determine the percentage of viable cells at each concentration.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: General experimental workflow for a this compound experiment.
Caption: Troubleshooting flowchart for observed cytotoxicity.
References
- 1. promega.com [promega.com]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
HaloPROTAC3 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of HaloPROTAC3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule degrader designed to specifically target proteins that have been fused with a HaloTag®.[1] It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule composed of a ligand that irreversibly binds to the HaloTag protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to both the HaloTag-fused protein of interest and the VHL E3 ligase, this compound induces the formation of a ternary complex.[3][4] This proximity leads to the ubiquitination of the HaloTag fusion protein, marking it for degradation by the 26S proteasome.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintain the chemical integrity and activity of this compound.[5] this compound is typically supplied suspended in DMSO.[1] To prevent degradation, it is essential to avoid multiple freeze-thaw cycles and frequent temperature changes.[1] For specific storage recommendations from different suppliers, please refer to the table below.
Q3: How should I prepare this compound working solutions?
A3: To prepare a working solution, dilute your this compound stock in the appropriate cell culture growth medium to the desired final concentration.[1] For example, a 1 µM starting concentration is recommended for ectopically expressed HaloTag fusions.[1] It is also crucial to prepare a vehicle-only control using an equivalent amount of DMSO in the cell culture medium to account for any solvent effects.[1][5] It is recommended that working solutions be prepared fresh for immediate use.[6]
Q4: What are the key controls to include in a this compound experiment?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: A treatment with the solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent on the cells.[1]
-
Inactive Enantiomer Control: Use of ent-HaloPROTAC3, the inactive enantiomer of this compound. This molecule binds to the HaloTag® but not to the VHL E3 ligase, so it should not induce degradation.[1][3] This confirms that the observed degradation is dependent on VHL engagement.[1]
-
Proteasome Inhibitor Control: Pre-treatment of cells with a proteasome inhibitor, such as epoxomicin (B1671546) or MG132, should block this compound-mediated degradation.[7][8] This confirms that the protein loss occurs via the ubiquitin-proteasome pathway.[8]
Mechanism of Action
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 4. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
addressing incomplete degradation with HaloPROTAC3
Technical Support Center: HaloPROTAC3
This technical support center provides comprehensive guidance for researchers encountering issues with their this compound experiments. The information is presented in a question-and-answer format to directly address common problems, such as incomplete degradation, and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a specialized proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to specifically induce the degradation of proteins fused with a HaloTag.[1][2] It works by forming a ternary complex between the HaloTag fusion protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This induced proximity leads to the ubiquitination of the HaloTag fusion protein, marking it for degradation by the cell's proteasome.[2][4] This allows for the targeted degradation of a wide range of proteins without the need to develop a target-specific PROTAC for each one.[1][3]
Q2: I am observing incomplete or no degradation of my HaloTag-fusion protein. What are the common initial checks I should perform?
A2: If you are observing little to no degradation, start with these initial checks:
-
Compound Integrity: Ensure your this compound is stored correctly and has not degraded. It is always best to prepare fresh stock solutions for your experiments.
-
Cell Viability: Confirm that the concentrations of this compound used are not causing significant cell death, which would impair the cellular machinery required for protein degradation.[5]
-
Target and E3 Ligase Expression: Verify that your chosen cell line expresses both the HaloTag-fusion protein and the VHL E3 ligase at sufficient levels.[5][6] Low levels of either component can limit degradation efficiency.
-
Confirmation of Mechanism: To confirm that the observed protein loss is due to the PROTAC mechanism, use the negative control, ent-HaloPROTAC3. This enantiomer has the same physical properties but does not bind to VHL and should not cause degradation.[1][3]
Q3: What is the "hook effect" and could it be the cause of poor degradation at high concentrations?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[5][7][8] This occurs because at very high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes (this compound with the target protein or this compound with the E3 ligase) rather than the productive ternary complex required for degradation.[8][9][10] If you observe decreased efficacy at higher concentrations, you are likely seeing the hook effect. The solution is to perform a more detailed dose-response curve with a wider range of concentrations to identify the optimal concentration for maximal degradation (Dmax).[8][11]
Q4: How critical are the concentration and incubation time for a successful experiment?
A4: Both concentration and incubation time are critical parameters that must be empirically optimized for each specific target protein and cell line.[12][13]
-
Concentration: A full dose-response curve (e.g., from 0.1 nM to 10 µM) is essential to determine the optimal concentration (DC50 and Dmax) and to identify a potential hook effect.[10][14]
-
Incubation Time: Degradation kinetics can vary significantly. Some proteins may degrade within hours, while others may require longer treatment.[6][15] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to find the optimal incubation period.[13][14] For this compound degrading GFP-HaloTag7, 50% degradation was observed between 4 and 8 hours.[6]
Q5: Could the linker of this compound or the nature of my fusion protein be the issue?
A5: Yes, both can significantly impact efficacy.
-
Linker: The linker's length and chemical composition are crucial for the formation of a stable and productive ternary complex.[5][12][16] While the linker of this compound is optimized, its effectiveness can be influenced by the specific structure and cellular location of the target protein.
-
Fusion Protein: The accessibility of the HaloTag for binding to this compound can be hindered by the fusion protein's folding, localization, or interaction with other proteins.[17] Overexpression of the HaloTag-fusion protein can also saturate the degradation machinery, leading to incomplete degradation.[6]
Troubleshooting Guide for Incomplete Degradation
This guide provides a structured approach to troubleshooting incomplete degradation of your HaloTag-fusion protein with this compound.
| Problem | Potential Cause | Recommended Action |
| No Degradation Observed at Any Concentration | 1. Inactive Compound: this compound has degraded. 2. Low E3 Ligase Expression: The cell line has insufficient levels of VHL. 3. Poor Cell Permeability: this compound is not reaching the target. 4. Inaccessible HaloTag: The tag on the fusion protein is sterically hindered. | 1. Prepare fresh this compound stock solutions. Run a positive control if available. 2. Verify VHL expression via Western Blot or qPCR in your cell line.[18] 3. Assess cell permeability using cellular uptake assays. Consider redesigning the experiment if permeability is a known issue for similar molecules.[5][12] 4. Confirm this compound can bind to the fusion protein using a cell-free binding assay or a Cellular Thermal Shift Assay (CETSA).[19] |
| Degradation is Weak or Partial | 1. Suboptimal Concentration/Time: The dose-response or time-course is not optimized. 2. High Target Protein Expression: High levels of the fusion protein are saturating the degradation machinery. 3. Rapid Protein Synthesis: The cell is synthesizing new protein faster than it is being degraded. 4. Inefficient Ternary Complex Formation: The geometry of the fusion protein hinders the formation of a stable complex.[17] | 1. Perform a detailed dose-response curve (0.1 nM - 10 µM) and a time-course experiment (2-48 hours).[6][14] 2. Titrate down the expression of the fusion protein if using an inducible system. Avoid significant overexpression.[6] 3. Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) to assess the degradation rate without the interference of new protein synthesis. 4. Confirm ternary complex formation via co-immunoprecipitation. Pull down the HaloTag-fusion and blot for VHL.[20] |
| Degradation Decreases at High Concentrations | 1. Hook Effect: Excess this compound is leading to the formation of non-productive binary complexes.[9][10] | 1. Perform a detailed dose-response curve with more data points at lower concentrations to accurately determine the optimal concentration that gives maximal degradation (Dmax).[8][14] Avoid using concentrations significantly higher than the Dmax value. |
Experimental Protocols
Protocol 1: Dose-Response Curve for DC50 and Dmax Determination
-
Cell Seeding: Seed cells expressing the HaloTag-fusion protein in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound (e.g., 12-point curve from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Treat the cells for a fixed time determined from a time-course experiment (e.g., 24 hours).[11][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[14]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe with a primary antibody against the target protein or the HaloTag, along with a loading control antibody (e.g., GAPDH, β-actin).[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[18]
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 and Dmax values.[11]
Protocol 2: Co-Immunoprecipitation to Verify Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound at its optimal concentration, a high concentration (to test the hook effect), and a vehicle control. To prevent degradation and "trap" the complex, co-treat with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours.[20]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your protein of interest (or an anti-HaloTag antibody) overnight at 4°C.
-
Capture the immune complexes by adding fresh Protein A/G beads.
-
Wash the beads multiple times with wash buffer to remove non-specific binders.[20]
-
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blotting, probing for your target protein (to confirm successful pulldown) and for the VHL E3 ligase. An increased VHL signal in the this compound-treated sample compared to the control indicates ternary complex formation.[20]
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to this compound.
Caption: Mechanism of Action for this compound-mediated protein degradation.
Caption: The "Hook Effect": Optimal vs. High PROTAC concentrations.
Caption: A logical workflow for troubleshooting incomplete degradation.
References
- 1. promega.com [promega.com]
- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
HaloPROTAC3 Technical Support Center: Troubleshooting the Hook Effect and Other Common Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving HaloPROTAC3. The content is designed to help users identify and resolve common issues, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is a HaloPROTAC and how does it work?
A HaloPROTAC is a heterobifunctional molecule designed to induce the degradation of specific proteins.[1] It consists of three key components: a ligand that binds to a HaloTag-fused protein of interest (POI), a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[1][2][3] This tripartite assembly forms a ternary complex, bringing the target protein in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the "hook effect" in the context of this compound experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][4] This results in a characteristic bell-shaped dose-response curve.[1] The effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes—either with the HaloTag-fused protein or the E3 ligase alone—rather than the productive ternary complex required for degradation.[1][5]
Q3: How can I determine if I am observing the hook effect in my experiment?
A key indicator of the hook effect is a bell-shaped dose-response curve, where protein degradation decreases at higher this compound concentrations after reaching a peak.[1] To confirm this, it is essential to perform a dose-response experiment over a wide and granular range of concentrations, particularly at the higher end.[1][6]
Q4: I am not observing any degradation of my HaloTag-fusion protein. What are the initial troubleshooting steps?
If you do not observe any protein degradation, consider the following initial checks:
-
Compound Integrity: Ensure your this compound is stored correctly and has not degraded. It is advisable to prepare fresh stock solutions for your experiments.[1]
-
Cell Viability: High concentrations of this compound might induce cytotoxicity, which can impair the cellular machinery necessary for protein degradation. Confirm that the concentrations used are not significantly affecting cell viability.[1]
-
Expression Levels: Verify that your cell line expresses both the HaloTag-fusion protein and the recruited E3 ligase (VHL) at sufficient levels using methods like Western Blot or qPCR.[1] Overexpression of the Halo-tagged protein is not recommended as it can impede effective degradation.[4]
-
Experimental Duration: The kinetics of degradation can vary. Perform a time-course experiment to ensure you are analyzing at an optimal time point.[4]
Troubleshooting Guide: The Hook Effect
Problem: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
Likely Cause: You are observing the "hook effect."[6]
Solutions:
-
Confirm the Effect: Repeat the experiment using a wider and more granular range of this compound concentrations to clearly define the bell-shaped curve.[1]
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). For all subsequent experiments, use concentrations at or below this optimal level.[1]
-
Analyze Ternary Complex Formation: The hook effect is a direct consequence of the equilibrium between binary and ternary complexes. While not a routine troubleshooting step, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to study the formation and stability of the ternary complex.[1]
Experimental Protocols
Dose-Response Experiment to Identify Optimal Concentration and Hook Effect
This protocol outlines the steps to generate a dose-response curve to determine the optimal concentration of this compound and to identify a potential hook effect.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][4][6] Include a vehicle-only control (e.g., DMSO).[6]
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Incubate the cells for a predetermined time (e.g., 18-24 hours).[4][7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA protein assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or your protein of interest overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[4]
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the this compound concentration to visualize the dose-response curve and identify the Dmax and any hook effect.
Quantitative Data Summary
The following tables summarize key quantitative data for HaloPROTACs from cited literature.
| HaloPROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | >90% | [8] |
| This compound | Endogenous HiBiT-HaloTag (Mitochondrial) | HEK293 | 8.1 nM | ~80% | [9][10] |
| This compound | Endogenous HiBiT-HaloTag (Cytoplasmic) | HEK293 | 18.6 nM | ~80% | [9][10] |
| HaloPROTAC-E | Endogenous SGK3-Halo | - | 3-10 nM | ~95% | [8][11] |
| HaloPROTAC-E | Endogenous Halo-VPS34 | - | 3-10 nM | ~95% | [8][11] |
Table 1: Potency (DC50) and Efficacy (Dmax) of HaloPROTACs.
| HaloPROTAC | Target Protein | Time to 50% Degradation (T1/2) | Reference |
| This compound | GFP-HaloTag7 | 4 - 8 hours | [9] |
| HaloPROTAC-E | SGK3-Halo | 20 - 30 minutes | [9] |
| HaloPROTAC-E | Halo-VPS34 | 1 - 2 hours | [9] |
Table 2: Degradation Kinetics of HaloPROTACs.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Technical Manual [worldwide.promega.com]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HaloPROTAC3: A Comparative Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), various technologies have emerged to offer precise control over cellular protein levels. Among these, HaloPROTAC3 has garnered significant attention as a versatile tool for inducing the degradation of specific proteins of interest. This guide provides an objective comparison of this compound with other prominent PROTAC (Proteolysis Targeting Chimera) systems, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers in selecting the most suitable approach for their studies.
Principle of this compound
This compound is a heterobifunctional small molecule that leverages the ubiquitin-proteasome system to induce the degradation of proteins fused with a HaloTag. The this compound molecule acts as a molecular bridge, simultaneously binding to the HaloTag of the fusion protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the polyubiquitination of the HaloTag fusion protein, marking it for recognition and degradation by the 26S proteasome.[1][2] A key advantage of this system is its universality; once a protein of interest is tagged with the HaloTag, the same this compound molecule can be used for its degradation, streamlining the process for new targets.[3]
Performance Comparison of Protein Degradation Technologies
The efficacy of a protein degradation technology is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax). The following tables summarize the performance of this compound in comparison to other widely used TPD technologies.
| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| This compound | GFP-HaloTag7 | - | 19 ± 1 | >90 | 24 | [1][4] |
| This compound | HaloTag-ERK1 | - | - | Nearly complete | 24 | [4] |
| This compound | HaloTag-MEK1 | - | - | Nearly complete | 24 | [4] |
| This compound | Endogenous EPOP-HaloTag-HiBiT | HEK293 | - | ~80 | 24 | [5] |
| HaloPROTAC-E (optimized) | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | [6] |
| HaloPROTAC-E (optimized) | Halo-VPS34 | - | 3 - 10 | - | 24 | [6] |
| Other PROTAC Technologies | Mechanism | E3 Ligase Recruited | Typical DC50 Range (nM) | Key Features | Reference |
| dTAG System | Non-covalent binding to mutant FKBP12 tag | CRBN, VHL | 1 - 50 | High selectivity, rapid and reversible degradation.[1] | [1][5] |
| CRBN-based PROTACs | Binds to a specific protein of interest | Cereblon (CRBN) | Varies widely | Smaller molecular size, good drug-like properties.[7] | [7] |
| SNIPERs | Binds to a specific protein of interest | cIAP1, XIAP | 10 - 1000 | Degrades endogenous proteins without tagging.[1] | [1] |
Note: DC50 and Dmax values can vary significantly depending on the specific target protein, cell line, and experimental conditions. Direct head-to-head comparisons in the same experimental setup are most informative. A study directly comparing this compound and the dTAG system for the degradation of endogenous EPOP showed similar levels of degradation (~80%) after 24 hours.[5]
Signaling Pathway and Experimental Workflow
To visually represent the underlying processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol outlines the key steps to quantify the degradation of a HaloTag-fused protein of interest (POI) following this compound treatment.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours) to determine DC50 and Dmax.
- For kinetic analysis, treat cells with a fixed concentration of this compound and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Include a vehicle control (e.g., DMSO) and a negative control (e.g., ent-HaloPROTAC3, which binds HaloTag but not VHL) in all experiments.
2. Cell Lysis:
- Aspirate the culture medium and wash the cells with ice-cold PBS.
- Add appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 15-30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Collect the supernatant and determine the protein concentration using a standard method like the BCA assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the HaloTag overnight at 4°C.
- Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed) with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin).
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using software such as ImageJ.
- Normalize the intensity of the HaloTag-POI band to the corresponding loading control band.
- For dose-response experiments, plot the normalized protein levels against the log of the this compound concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
- For time-course experiments, plot the normalized protein levels against time.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
2. MTT Addition and Incubation:
- Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
3. Solubilization and Absorbance Reading:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Plot cell viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound offers a powerful and versatile platform for targeted protein degradation, particularly for rapid target validation due to its universal applicability to any Halo-tagged protein. While direct quantitative comparisons with other PROTAC systems targeting the same endogenous protein under identical conditions are limited, the available data demonstrates its high potency and efficacy. The choice between this compound and other PROTAC technologies will depend on the specific experimental goals, such as the need for endogenous protein degradation without tagging (favoring traditional PROTACs or SNIPERs) or the desire for a rapidly adaptable system for multiple targets (favoring HaloPROTACs or dTAG). The detailed protocols provided herein offer a standardized framework for evaluating and comparing the performance of these innovative tools in the pursuit of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
HaloPROTAC3 vs. RNAi: A Comparative Guide to Protein Knockdown Efficiency
For researchers, scientists, and drug development professionals, choosing the right tool for protein knockdown is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two powerful technologies: HaloPROTAC3-mediated targeted protein degradation and RNA interference (RNAi). We delve into their mechanisms of action, protein knockdown efficiency, and experimental protocols, supported by available data.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of existing target proteins.[1][2] | Post-transcriptional: Degrades target mRNA, preventing the synthesis of new protein.[3] |
| Target Molecule | Protein (fused with HaloTag) | Messenger RNA (mRNA) |
| Mode of Action | Catalytic: One this compound molecule can induce the degradation of multiple target protein molecules.[2] | Stoichiometric within the RISC complex.[1] |
| Onset of Effect | Rapid, often within hours, and is independent of the target protein's half-life.[4][5] | Slower, typically taking 24-72 hours, as it depends on the turnover rate of existing mRNA and protein.[6] |
| Duration of Effect | Reversible; the effect diminishes upon removal of the compound as new protein is synthesized.[1] | Long-lasting, with the effect persisting until the siRNA is diluted through cell division or degraded.[1] |
| Specificity | High for the HaloTag-fused protein. Off-target degradation of other proteins is generally low.[7] | Can have off-target effects due to partial sequence complementarity with unintended mRNAs ("seed-region" effects).[8][9][10] |
| Requirement | Requires endogenous tagging of the target protein with HaloTag via gene editing (e.g., CRISPR/Cas9).[11] | Requires synthesis of specific small interfering RNAs (siRNAs) complementary to the target mRNA. |
Quantitative Comparison of Knockdown Efficiency
Direct head-to-head studies comparing this compound and RNAi for the same target protein under identical conditions are limited. However, we can draw comparisons from studies on well-characterized targets like BRD4, a key epigenetic reader. While the following data for PROTACs refers to potent BRD4 degraders like MZ1 and dBET1, it provides a strong proxy for the capabilities of targeted protein degradation technologies, and data for this compound-mediated degradation of BRD4 shows similarly high efficiency.[1][5][12][13]
| Parameter | HaloPROTAC Technology (BRD4 Target) | RNAi (siRNA for BRD4) |
| Maximum Knockdown (Dmax) | >90% degradation of target protein.[14][15] | Typically 70-90% knockdown of target protein, but can be variable.[16][17] |
| Potency (DC50/IC50) | High potency, with DC50 values often in the low nanomolar range (e.g., HaloPROTAC-E DC50 of 3-10 nM for endogenous proteins).[7][18] | Effective at low nanomolar concentrations (e.g., 5-25 nM). |
| Time to 50% Knockdown | Rapid, with >50% degradation often observed within a few hours (e.g., >50% degradation of some targets in the first 3 hours with this compound).[19] | Slower, typically requiring 24-48 hours to achieve maximum knockdown.[6] |
| Reversibility | Protein levels can recover within 24-48 hours after compound washout.[1] | Effects are long-lasting and recovery is slower, often dependent on cell division. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental processes, the following diagrams are provided.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. selectscience.net [selectscience.net]
- 10. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of HaloPROTAC3 Versus Target-Specific PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides an objective comparison between two prominent PROTAC strategies: the versatile HaloPROTAC system, exemplified by HaloPROTAC3, and the highly specific, direct-to-target PROTACs.
The fundamental difference lies in their approach to target recognition. HaloPROTACs induce the degradation of any protein of interest (POI) that has been genetically fused to a HaloTag, a modified bacterial dehalogenase. In contrast, target-specific PROTACs are engineered with a ligand that binds directly to the endogenous protein, making them suitable for therapeutic development. This guide will delve into their respective mechanisms, present supporting experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound: A Universal Approach
This compound operates as a universal tool for protein degradation. Its mechanism is contingent on the pre-expression of the target protein as a HaloTag fusion. The this compound molecule consists of a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag protein, connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding event orchestrates the formation of a ternary complex (POI-HaloTag :: this compound :: VHL), bringing the E3 ligase into close proximity with the target. The VHL ligase then facilitates the poly-ubiquitination of the fusion protein, marking it for destruction by the 26S proteasome. A single HaloPROTAC molecule can catalytically induce the degradation of multiple target molecules.
Target-Specific PROTACs: Direct Engagement
Target-specific PROTACs bypass the need for protein tagging. These molecules are composed of a ligand that directly and selectively binds to the POI, a linker, and a ligand that recruits an E3 ligase, commonly VHL or Cereblon (CRBN). Similar to the HaloPROTAC system, this dual binding induces the formation of a POI :: PROTAC :: E3 Ligase ternary complex. This proximity enables the E3 ligase to ubiquitinate the target protein, leading to its proteasomal degradation. The development of these PROTACs is a bespoke process, requiring the identification of a suitable ligand for each specific protein target.
Quantitative Efficacy Comparison
The performance of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). A lower DC₅₀ indicates higher potency. The following tables summarize the reported efficacy of HaloPROTACs and several well-characterized target-specific PROTACs.
Table 1: HaloPROTAC Efficacy Data
| Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Time to 50% Degradation | Citation(s) |
| This compound | GFP-HaloTag7 | HEK293 | 19 nM | >90% | 4 - 8 hours | |
| This compound | Endogenous HiBiT-HaloTag Fusions | HEK293 | 8.1 - 18.6 nM | ~80% | < 3 hours | |
| HaloPROTAC-E | Endogenous SGK3-Halo | HEK293 | 3 - 10 nM | ~95% | 20 - 30 minutes | |
| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3 - 10 nM | ~95% | 1 - 2 hours |
Table 2: Target-Specific PROTAC Efficacy Data
| Compound | Target Protein | E3 Ligase | Cell Line(s) | DC₅₀ | Dₘₐₓ | Citation(s) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP, LNCaP | < 1 nM | >95% | |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | < 1 nM | >90% | |
| MZ1 | BRD4 | VHL | AML cell lines | Not specified | >90% | |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | Not specified | Substantial | |
| Unnamed | KRAS G12C | VHL | NSCLC cell lines | 0.1 µM (100 nM) | ~90% |
Discussion: Choosing the Right Tool for the Job
The choice between this compound and a target-specific PROTAC is dictated by the specific research or therapeutic goal.
HaloPROTACs: The Pros and Cons The primary advantage of the HaloPROTAC system is its universality . A single molecule, this compound, can be used to degrade any protein that can be endogenously tagged with HaloTag using CRISPR/Cas9 gene-editing technology. This significantly accelerates the process of validating new drug targets, as it circumvents the need to design and synthesize a unique PROTAC for every new protein of interest. Furthermore, because it targets an exogenous tag, specificity for the tagged protein is generally high, minimizing off-target effects.
However, the reliance on genetic modification is also its main drawback. The introduction of the HaloTag could potentially interfere with the native protein's function, localization, or expression levels. Moreover, achieving homozygous tagging with CRISPR/Cas9 can be challenging. These factors make the direct therapeutic application of HaloPROTACs themselves unfeasible.
Target-Specific PROTACs: The Pros and Cons Target-specific PROTACs are designed to degrade the native, unmodified protein, which is a crucial requirement for therapeutic development. Successful examples like ARV-110 and ARV-825 demonstrate that this approach can yield compounds with picomolar to low nanomolar potency and high levels of degradation.
The main challenge is the resource-intensive development process. Each new target requires the discovery and optimization of a specific, high-affinity binding ligand. This can be a significant hurdle for historically "undruggable" proteins that lack well-defined binding pockets. There is also a greater potential for off-target effects if the PROTAC's ligand binds to other proteins besides the intended target.
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating PROTAC efficacy. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation Assessment
This is the most common method for visualizing and quantifying the degradation of a target protein.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density. Allow cells to adhere overnight. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for GFP-HaloTag7 Degradation
This method offers a higher-throughput alternative to Western blotting for fluorescently tagged proteins.
-
Cell Culture and Treatment: Culture HEK293 cells stably expressing GFP-HaloTag7. Treat cells with various concentrations of this compound for 24 hours.
-
Sample Preparation: Detach cells from the plate using trypsin and resuspend in DMEM or a suitable buffer.
-
Flow Cytometry Analysis: Analyze the GFP fluorescence of at least 10,000 cells per sample using a flow cytometer.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment condition. Normalize the MFI of treated samples to the vehicle control (e.g., 0.1% DMSO) to determine the percentage of remaining protein.
Determination of DC₅₀ and Dₘₐₓ
These parameters are essential for quantifying the potency and efficacy of a PROTAC.
-
Methodology: Generate protein degradation data using one of the methods described above with a range of PROTAC concentrations (typically a 10-point serial dilution).
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the dose-response data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism). The software will calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum degradation achieved, represented by the bottom plateau of the curve).
Conclusion
Both this compound and target-specific PROTACs are invaluable tools in the field of chemical biology and drug discovery. This compound offers a universal, rapid, and highly specific method for validating the function of newly discovered proteins and assessing their "degradability." Its strength lies in target validation and mechanistic studies. Conversely, target-specific PROTACs represent the path toward clinical application, offering the potential to degrade endogenous, disease-relevant proteins with high potency. While their development is more arduous, they hold the promise of creating novel therapeutics for a wide range of diseases, including those driven by previously "undruggable" targets. The ultimate choice of strategy depends entirely on the researcher's objective, whether it is to rapidly probe protein function or to develop a next-generation therapeutic.
Confirming V-H-L-Dependent Degradation: A Comparative Guide to ent-HaloPROTAC3
In the rapidly evolving field of targeted protein degradation, researchers require robust methods to validate the mechanism of action of novel degraders. This guide provides a comprehensive comparison of experimental approaches to confirm von Hippel-Lindau (VHL)-dependent degradation, with a focus on the use of ent-HaloPROTAC3 as a critical negative control. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteolysis-targeting chimeras (PROTACs).
The VHL E3 Ligase Pathway and PROTAC-Mediated Degradation
The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation.[1][2][3] This process is central to cellular regulation, and its hijacking by PROTACs represents a powerful therapeutic strategy.[3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target.[3][5]
HaloPROTACs are a specific class of PROTACs designed to degrade proteins that have been fused with a HaloTag.[5][6] HaloPROTAC3, for instance, is a potent degrader that links a ligand for the VHL E3 ligase to a chloroalkane moiety that irreversibly binds to the HaloTag.[5][6][7] This induces the degradation of the HaloTag fusion protein.[6][8]
To ensure that the observed degradation is indeed mediated by the intended VHL-dependent pathway, a proper negative control is essential. This is where ent-HaloPROTAC3 comes into play.
The Role of ent-HaloPROTAC3 as a Negative Control
ent-HaloPROTAC3 is the enantiomer of this compound.[5][6] While it retains the ability to bind to the HaloTag, its stereochemistry prevents it from binding to VHL.[5][6] Consequently, ent-HaloPROTAC3 should not induce the degradation of HaloTag fusion proteins if the degradation mechanism is truly VHL-dependent.[5][8] Its use is critical to rule out off-target effects or other non-specific mechanisms of protein degradation.[5]
Comparative Analysis of Experimental Validation Techniques
Several experimental techniques can be employed to confirm VHL-dependent degradation using ent-HaloPROTAC3. The table below summarizes the key methods, their principles, and the expected outcomes.
| Experimental Technique | Principle | Expected Outcome with this compound | Expected Outcome with ent-HaloPROTAC3 (Negative Control) | Alternative Approaches & Considerations |
| Western Blotting | Immunoassay to detect and quantify the target protein. | Dose-dependent decrease in the target protein band intensity.[9][10] | No significant change in the target protein band intensity.[5][11] | HyT36: A less potent hydrophobic tag degrader that can be used for comparison.[5] HaloPROTAC-E: A more potent VHL-binding PROTAC for comparison.[12] |
| Quantitative Mass Spectrometry (Proteomics) | Global and unbiased quantification of thousands of proteins.[13] | Significant and selective downregulation of the Halo-tagged target protein and potentially its direct binding partners.[12][13] | No significant change in the abundance of the target protein or other proteins.[13] | SILAC/TMT Labeling: Allows for precise relative quantification between different treatment groups.[13] |
| Luminescence-Based Reporter Assays (e.g., NanoBRET) | Measures the proximity of two proteins in live cells. Can be adapted to quantify protein levels.[14][15][16] | Decrease in luminescence signal, indicating degradation of the NanoLuc®-HaloTag® fusion protein.[6][17] | No significant change in luminescence signal.[6][8] | HiBiT Lytic Detection: A sensitive method to quantify protein levels.[8][17] |
| Cell Viability Assays (e.g., MTT) | Measures the metabolic activity of cells as an indicator of cell viability.[9] | Minimal impact on cell viability at concentrations effective for degradation. | No impact on cell viability. | Important to distinguish targeted degradation from general cytotoxicity. |
| Co-treatment with Inhibitors | Use of specific inhibitors to block steps in the degradation pathway. | Proteasome Inhibitor (e.g., MG132, Epoxomicin): Rescues the degradation of the target protein.[5][9] NEDD8-Activating Enzyme Inhibitor (e.g., MLN4924): Blocks cullin-RING ligase activity and rescues degradation.[12][18] Excess VHL Ligand (e.g., VL285): Competes with this compound for VHL binding and attenuates degradation.[5] | No effect, as degradation is not occurring. | Provides mechanistic confirmation of the ubiquitin-proteasome pathway and VHL involvement. |
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) achieved.
| Compound | Target | DC50 (nM) | Dmax (%) | Reference |
| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | [5] |
| HyT36 | GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | [5] |
| HaloPROTAC-E | Halo-VPS34 | ~2-fold lower than this compound | >95 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: VHL-dependent degradation pathway mediated by this compound.
Caption: General experimental workflow for confirming VHL-dependent degradation.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing the HaloTag-fusion protein at an appropriate density. Treat cells with a range of concentrations of this compound, ent-HaloPROTAC3, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the protein of interest or the HaloTag, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[10]
Quantitative Proteomics for Specificity Analysis
-
Sample Preparation: Treat cells with this compound, ent-HaloPROTAC3, and a vehicle control. Lyse the cells, and digest the proteins into peptides.[13]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT).[13]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins across the different treatment conditions. A volcano plot can be used to visualize significantly up- or down-regulated proteins.[13]
Luminescence-Based Degradation Assay
-
Cell Preparation: Transfect cells with a vector expressing a NanoLuc®-HaloTag® fusion protein.[6][17]
-
Treatment: Treat the cells with serial dilutions of this compound and ent-HaloPROTAC3.
-
Luminescence Measurement: Add a Nano-Glo® live-cell substrate and measure the luminescence using a plate reader.[17]
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the percentage of remaining protein.[9]
By employing these methodologies, with a particular emphasis on the use of ent-HaloPROTAC3 as a stringent negative control, researchers can confidently validate the VHL-dependent mechanism of their HaloPROTACs, ensuring the specificity and reliability of their findings.
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein Degradation and PROTACs [worldwide.promega.com]
- 15. Luciferase- and HaloTag-based reporter assays to measure small-molecule-induced degradation pathway in living cells | Springer Nature Experiments [experiments.springernature.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
- 18. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: HaloPROTAC3 vs. Hydrophobic Tags for Targeted HaloTag Degradation
For researchers, scientists, and drug development professionals seeking to control protein levels, the ability to induce targeted protein degradation is a powerful tool. Two prominent methods for degrading proteins fused to the HaloTag reporter are HaloPROTAC3 and hydrophobic tagging. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable technology for your research needs.
Mechanism of Action: Distinct Routes to Degradation
This compound and hydrophobic tags employ different strategies to mark HaloTag fusion proteins for destruction by the cell's proteasomal machinery.
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that co-opts the cell's own ubiquitin-proteasome system.[1][2][3] It consists of a chloroalkane moiety that irreversibly binds to the HaloTag protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5] This brings the HaloTag fusion protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][5] A negative control, ent-HaloPROTAC3, is available which binds to HaloTag but not VHL, confirming that degradation is mediated through the PROTAC mechanism.[3][6]
Hydrophobic tagging , on the other hand, works by mimicking a partially denatured or misfolded state of the HaloTag protein.[7][8][9] Small molecules, termed hydrophobic tags (HyTags), are composed of a chloroalkane linker that covalently attaches to the HaloTag and a hydrophobic moiety, such as an adamantyl group.[7][8][9] The appended hydrophobic group on the protein surface is thought to engage the cell's quality control machinery, which recognizes it as a misfolded protein and targets it for proteasomal degradation.[7][8][10]
Performance Comparison: Potency and Efficacy
Experimental data demonstrates that this compound is significantly more potent and efficacious at degrading HaloTag fusion proteins compared to hydrophobic tags.
| Compound | Target Protein | DC50 (nM) | Maximum Degradation (Dmax) (%) | Cell Line | Reference |
| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | HEK293 FlpIn | [6][11] |
| HyT36 (hydrophobic tag) | GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | HEK293 FlpIn | [6][11] |
| HaloPROTAC-E (optimized) | Endogenous Halo-SGK3 | 3-10 | ~95 | HEK293 | [11][12] |
| HaloPROTAC-E (optimized) | Endogenous Halo-VPS34 | 3-10 | ~95 | HEK293 | [11][12] |
-
DC50: The concentration of the compound required to achieve 50% degradation of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of protein degradation observed. A higher Dmax indicates greater efficacy.
As the data indicates, this compound exhibits a much lower DC50 and a significantly higher Dmax compared to HyT36, a well-characterized hydrophobic tag.[6][11] Furthermore, optimized versions like HaloPROTAC-E demonstrate even greater potency and efficacy, achieving near-complete degradation of endogenously tagged proteins at low nanomolar concentrations.[11][12]
Kinetics of Degradation
The speed at which a target protein is degraded is a critical factor in many experimental designs. Studies have shown that this compound induces rapid degradation of HaloTag fusion proteins. For instance, 50% of GFP-HaloTag7 was degraded within 4 to 8 hours of treatment with this compound.[6][13] Optimized versions like HaloPROTAC-E can achieve approximately 50% degradation of a target protein in as little as 30 minutes.[12][14]
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are outlines for key experiments used to evaluate and compare this compound and hydrophobic tags.
Western Blotting for Protein Degradation Assessment
This is a fundamental technique to visualize and quantify the reduction in the target protein levels.
a. Cell Seeding and Treatment:
-
Seed cells expressing the HaloTag-fusion protein in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the degrader (e.g., this compound or a hydrophobic tag) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[15]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Determine the total protein concentration of each lysate using a protein assay such as the BCA assay.[15]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest, along with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[15]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]
Flow Cytometry for GFP-HaloTag Fusion Proteins
For HaloTag fusions that include a fluorescent protein like GFP, flow cytometry offers a high-throughput method to quantify degradation.
a. Cell Treatment:
-
Treat cells expressing the GFP-HaloTag fusion protein with various concentrations of the degrader for a set time, typically 24 hours.[6]
b. Sample Preparation:
-
Detach the cells from the plate using trypsin and resuspend them in a suitable buffer (e.g., DMEM).[15]
c. Flow Cytometry Analysis:
-
Analyze the GFP fluorescence of the cell population using a flow cytometer.[15]
d. Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each treatment condition.
-
Normalize the MFI to the vehicle control to determine the percentage of degradation.[15]
Luminescence-Based Assays (HiBiT)
For highly sensitive and kinetic measurements of protein degradation, the HaloTag can be co-tagged with the HiBiT peptide. HiBiT is an 11-amino-acid peptide that, in the presence of the complementary LgBiT protein, reconstitutes a bright and quantitative luciferase.
a. Cell Line Generation:
-
Generate a cell line endogenously expressing the protein of interest fused to a HiBiT-HaloTag. These cells should also stably express the LgBiT subunit.[11][16]
b. Cell Plating and Treatment:
-
Plate the engineered cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Add the degrader or control compound at the desired concentrations.[11][16]
c. Luminescence Measurement:
-
For endpoint assays, lyse the cells and add a buffer containing the LgBiT protein and luciferase substrate.[16]
-
For kinetic live-cell assays, add the LgBiT protein and substrate directly to the cell media.
-
Measure the luminescence using a plate reader.[2]
d. Data Analysis:
-
Calculate the percentage of degradation based on the reduction in luminescence compared to the control.[2]
Visualizing the Mechanisms
To further clarify the distinct pathways, the following diagrams illustrate the signaling and experimental workflows.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Mechanism of hydrophobic tagging-mediated degradation.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.kr]
- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Small-Molecule Hydrophobic Tagging Induced Degradation of HaloTag Fusion Proteins | Semantic Scholar [semanticscholar.org]
- 8. Small-Molecule Hydrophobic Tagging Induced Degradation of HaloTag Fusion Proteins [scholarworks.indianapolis.iu.edu]
- 9. Small-Molecule Hydrophobic Tagging Induced Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HaloPROTAC3-Mediated Protein Degradation
For researchers, scientists, and drug development professionals exploring targeted protein degradation, this guide provides a quantitative analysis of HaloPROTAC3-mediated degradation. We offer a comparison with other degradation technologies, supported by experimental data, to inform the selection of the most suitable tools for your research needs.
Overview of this compound
This compound is a chemical degrader that hijacks the cell's ubiquitin-proteasome system to induce the degradation of proteins fused with a HaloTag.[1][2] It is a heterobifunctional molecule composed of a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This induced proximity results in the polyubiquitination of the HaloTag-fusion protein, marking it for degradation by the 26S proteasome.[1][4] A key advantage of the HaloPROTAC system is its universality; once a protein of interest is tagged with the HaloTag, the same HaloPROTAC molecule can be used for its degradation, bypassing the need to develop a unique PROTAC for each new target.[5]
Quantitative Performance of this compound
The efficacy of this compound is typically measured by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).
Degradation Efficiency of this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 24 | [6] |
| Nuc-Halo-HiBiT | HEK293 | 8.1 | ~80 | 24 | [7][8] |
| Cyto-Halo-HiBiT | HEK293 | 18.6 | ~80 | 24 | [7][8] |
| HiBiT-HaloTag-BRD4 | HEK293 | - | >80 | 24 | [9][10] |
| β-catenin-HaloTag-HiBiT | HEK293 | - | ~80-90 | 24 | [8][10] |
Degradation Kinetics
The time required to achieve 50% degradation (TD50) provides insight into the kinetics of this compound-mediated degradation.
| Target Protein | TD50 | Condition | Reference |
| GFP-HaloTag7 | 4 - 8 h | N/A | [5][6] |
| Various HiBiT-HaloTag fusions | < 3 h | N/A | [7][8] |
Comparison with Other Degradation Technologies
This compound has been compared to other protein degradation technologies, demonstrating its potency and efficacy.
This compound vs. Hydrophobic Tag (HyT36)
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | [6] |
| HyT36 | GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | [6] |
This compound is significantly more potent and efficacious in degrading GFP-HaloTag7 compared to the hydrophobic tag-based degrader, HyT36.[6]
This compound vs. HaloPROTAC-E (Optimized version)
An optimized version, HaloPROTAC-E, which utilizes a higher affinity VHL ligand, has shown even greater potency and faster degradation kinetics than this compound.[5][11]
| Compound | Target Protein | DC50 (nM) | Dmax (%) | TD50 | Reference |
| This compound | Halo-VPS34 | ~20 | ~75 (at 10nM after 24h) | > 4 h | [11][12] |
| HaloPROTAC-E | Halo-VPS34 | 3-10 | ~95 | 1 - 2 h | [5][11] |
| HaloPROTAC-E | SGK3-Halo | 3-10 | ~95 | 20 - 30 min | [5][11] |
At concentrations below 300 nM, HaloPROTAC-E demonstrates greater potency in degrading Halo-VPS34 than this compound.[12] For instance, at 10 nM for 24 hours, HaloPROTAC-E induced 65% degradation of Halo-VPS34 compared to 50% with the same concentration of this compound.[12]
Visualizing the Mechanisms and Workflows
Experimental Protocols
Reproducible results are contingent on detailed and standardized protocols.
General Protocol for this compound Treatment and Degradation Analysis
This protocol outlines the general steps for treating cells with this compound and subsequently analyzing protein degradation.[1][13]
Materials:
-
Cell line expressing the HaloTag-fused protein of interest
-
This compound
-
Negative control (e.g., ent-HaloPROTAC3, the inactive enantiomer)[1]
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Multi-well plates
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and ~70-80% confluent on the day of the experiment. Allow cells to adhere overnight.[7]
-
HaloPROTAC Treatment: Prepare serial dilutions of this compound and the negative control in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).[1]
-
Incubation: Incubate the cells for the desired time points (for a time-course experiment) or for a fixed duration (e.g., 24 hours for a dose-response experiment).[1][7]
-
Cell Lysis and Analysis: After incubation, lyse the cells and analyze protein levels using one of the methods described below.[1]
Western Blot Analysis for Protein Degradation
Western blotting is a standard method to visualize and quantify the degradation of the target protein.[1][13]
Principle: This technique uses antibodies to detect the levels of the HaloTagged protein.[1]
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[1][13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7][13]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the HaloTag or the protein of interest, along with a loading control antibody (e.g., anti-GAPDH or anti-tubulin), overnight at 4°C.[7][13]
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][13]
-
Quantification: Quantify the band intensities using an imaging system and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[1][13]
Luminescence-Based Degradation Assays (HiBiT-HaloTag)
For a more quantitative and higher-throughput analysis, a HiBiT tag can be fused along with the HaloTag. The HiBiT system relies on the complementation of a small 11-amino-acid peptide (HiBiT) with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.[5][10]
Principle: The degradation of the HiBiT-HaloTag fusion protein leads to a decrease in the luminescent signal, which can be measured to quantify protein levels.[2][10]
Procedure:
-
Cell Line Generation: Generate a cell line endogenously expressing the protein of interest fused to a HiBiT-HaloTag. These cells should also stably express the complementary LgBiT subunit.[5]
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque multi-well plate suitable for luminescence measurements. Add this compound or control compounds at the desired concentrations.[5]
-
Lysis and Luminescence Measurement: Lyse the cells in a buffer containing the LgBiT protein and a luciferase substrate. Measure the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percentage of degradation based on the reduction in luminescence compared to the control.[1]
Conclusion
This compound offers a versatile and potent method for targeted protein degradation. Its universal applicability to any HaloTagged protein makes it a valuable tool for target validation and functional studies. While highly effective, optimized versions like HaloPROTAC-E may offer advantages in terms of speed and potency for certain targets. The choice of which degrader to use will depend on the specific experimental goals and the characteristics of the target protein. The detailed protocols and comparative data presented in this guide aim to facilitate the successful implementation of HaloPROTAC technology in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted degradation of endogenously tagged proteins for phenotypic studies using this compound and HaloTag® technologies [labhoo.com]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. labhoo.com [labhoo.com]
- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
HaloPROTAC3: A Comparative Analysis of Selectivity and Specificity in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, HaloPROTAC3 has emerged as a valuable chemical tool for inducing the degradation of HaloTag fusion proteins. Its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) fused with a HaloTag allows for the systematic study of protein function through rapid and controlled protein knockdown. This guide provides a comprehensive comparison of this compound's selectivity and specificity, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their experiments.
Performance Comparison: this compound vs. Alternatives
This compound offers a potent and specific method for degrading HaloTag fusion proteins. Its performance has been benchmarked against other protein degradation technologies, demonstrating its utility in the field.
| Degrader | Target | DC50 | Dmax | Cell Line | Reference |
| This compound | GFP-HaloTag7 | 19 ± 1 nM | 90 ± 1% | HEK293 | [1][2] |
| HaloPROTAC-E | SGK3-Halo | 3-10 nM | ~95% | HEK293 | [2][3][4] |
| HaloPROTAC-E | Halo-VPS34 | 3-10 nM | ~95% | HEK293 | [2][4] |
| HyT36 | GFP-HaloTag7 | 134 ± 7 nM | 56 ± 1% | HEK293 | [1] |
| dTAG | Mutant FKBP12 tag | 1-50 nM | High | Various | [2] |
| SNIPERs | Various endogenous proteins | 10-1000 nM | Variable | Various | [2] |
Table 1: Comparative Efficacy of Protein Degraders. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for this compound and other targeted protein degradation technologies. Lower DC50 values indicate higher potency.
Specificity Analysis: Ensuring On-Target Degradation
A study utilizing Tandem Mass Tag (TMT) labeling proteomics to assess the specificity of the optimized HaloPROTAC-E demonstrated remarkable selectivity. In Halo-VPS34 expressing cells treated with HaloPROTAC-E, only the target protein, Halo-VPS34, and its known interacting partners (VPS15, Beclin1, and ATG14) were significantly degraded out of 9,786 quantified proteins.[4][5] This confirms the degradation of the entire protein complex and underscores the high specificity of the HaloPROTAC system.[4][5]
To further ensure that the observed degradation is a direct result of the PROTAC mechanism, a negative control, ent-HaloPROTAC3 , is often used. This enantiomeric version of this compound can bind to the HaloTag but not to the VHL E3 ligase, thus preventing the formation of a productive ternary complex and subsequent protein degradation.[3][6][7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Figure 1: this compound Mechanism of Action. This diagram illustrates the formation of a ternary complex between the HaloTag-fusion protein, this compound, and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
A typical experimental workflow for evaluating this compound involves several key steps to confirm target degradation and assess its effects.
Figure 2: Typical Experimental Workflow. This flowchart outlines the key steps in a this compound experiment, from cell treatment to data analysis and functional assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments used to assess this compound's performance.
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of the HaloTag-fusion protein.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the HaloTag-fusion protein at an appropriate density. Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include vehicle (e.g., DMSO) and ent-HaloPROTAC3 as negative controls.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody targeting the HaloTag or the protein of interest. Follow this with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle control.
Quantitative Proteomics for Specificity Analysis (TMT-based)
Objective: To globally and unbiasedly assess the specificity of this compound-mediated degradation.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the Halo-tagged protein of interest. Treat the cells in biological replicates (n≥3) with this compound at the desired concentration and for a specific time. Include vehicle-treated cells as a control.[5]
-
Protein Extraction and Digestion: Harvest and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.[5]
-
TMT Labeling: Label the peptide samples from each condition with different isobaric TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. Visualize the results using a volcano plot.[5]
Luminescence-based Degradation Assay (HiBiT Assay)
Objective: To quantitatively measure the kinetics of protein degradation in live cells.
Protocol:
-
Cell Engineering: Co-express the HaloTag-fusion protein with a small, 11-amino-acid HiBiT tag.
-
Cell Plating: Plate the engineered cells in a white, opaque-bottom 96-well plate.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's instructions.
-
Treatment: Add this compound at various concentrations to the cells.
-
Lysis and Luminescence Measurement: At desired time points, add the lytic reagent containing LgBiT protein and substrate to the wells. This lyses the cells and allows the formation of a functional NanoLuc® luciferase with any remaining HiBiT-tagged protein. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal at each time point to the signal at time zero or to a vehicle-treated control. Plot the normalized luminescence over time to determine degradation kinetics.[3]
By following these protocols and considering the comparative data presented, researchers can effectively utilize this compound as a powerful tool to investigate protein function with high confidence in the selectivity and specificity of their results.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 7. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
Navigating the Landscape of Targeted Protein Degradation: A Comparative Guide to HaloPROTAC3
In the rapidly evolving field of targeted protein degradation (TPD), HaloPROTAC3 has emerged as a key chemical tool for inducing the degradation of HaloTag fusion proteins. By co-opting the cell's natural protein disposal machinery, this compound offers researchers a powerful method for studying protein function and validating potential drug targets. This guide provides a comprehensive comparison of this compound with alternative degradation technologies, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Performance Comparison: this compound and its Alternatives
This compound is a heterobifunctional molecule that consists of a chloroalkane ligand, which covalently binds to the HaloTag, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings the HaloTag fusion protein into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The efficacy and specificity of this compound have been benchmarked against several alternative technologies.
| Degrader | Target Tag | E3 Ligase Recruited | DC50 | Dmax | Key Characteristics |
| This compound | HaloTag | VHL | 19 nM (for GFP-HaloTag7)[1][2] | >90% (for GFP-HaloTag7)[1][2] | VHL-dependent degradation; serves as a foundational HaloPROTAC. |
| ent-HaloPROTAC3 | HaloTag | None | No degradation | No degradation | Inactive enantiomer; crucial negative control for confirming VHL-dependent mechanism.[3] |
| HaloPROTAC-E | HaloTag | VHL | 3-10 nM (for endogenous SGK3 and VPS34) | ~95% | Optimized, more potent successor to this compound with high selectivity. |
| dTAG-13 | FKBP12F36V | CRBN | Similar rate to this compound for EPOP | ~80% for EPOP | Prone to the "hook effect" at higher concentrations. |
| CRBN-based HaloPROTACs | HaloTag | CRBN | Potentially sub-micromolar | Not specified | May exhibit higher activity than VHL-engaging HaloPROTACs.[4] |
| cIAP1-based HaloPROTACs | HaloTag | cIAP1 | Not specified | Not specified | An alternative E3 ligase-recruiting HaloPROTAC.[5][6] |
Signaling Pathways and Experimental Workflow
The mechanism of action for HaloPROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathways for VHL and CRBN-recruiting HaloPROTACs, as well as a general experimental workflow for their study.
Detailed Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of this compound.
Quantitative Proteomics for Selectivity Profiling (TMT Labeling)
This protocol outlines a typical workflow for assessing the selectivity of a PROTAC using Tandem Mass Tag (TMT) labeling.[7]
-
Cell Culture and Treatment:
-
Culture cells expressing the HaloTag-fusion protein to 70-80% confluency.
-
Treat cells in biological triplicate with this compound at the desired concentration(s) and time point(s).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., ent-HaloPROTAC3).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling and Sample Pooling:
-
Label the resulting peptide samples with the appropriate TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.
-
A highly selective PROTAC will only show a significant decrease in the abundance of the intended HaloTag-fusion protein and its direct binding partners.
-
Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of a PROTAC on a panel of kinases.[8][9]
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions to test a range of concentrations.
-
-
Kinase Reaction Setup:
-
Use a commercially available kinase profiling service or an in-house panel of purified kinases.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation and Detection:
-
Incubate the plate at the recommended temperature and time for the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of this compound relative to the vehicle control.
-
Generate dose-response curves to determine the IC50 value for any inhibited kinases. A highly selective compound will not significantly inhibit off-target kinases at concentrations where it effectively degrades the target protein.
-
Conclusion
This compound is a valuable and widely used tool for inducing the degradation of HaloTag-fusion proteins. Its high specificity, a direct result of targeting an exogenous protein tag, minimizes off-target effects, a crucial consideration in TPD studies. While more potent alternatives like HaloPROTAC-E have been developed, and PROTACs recruiting other E3 ligases such as CRBN and cIAP1 offer alternative strategies, this compound remains a robust and well-characterized starting point for many research applications. The choice of degrader will ultimately depend on the specific experimental goals, the target protein, and the cellular context. The provided data and protocols aim to equip researchers with the necessary information to design and execute rigorous and reliable targeted protein degradation studies.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]
- 4. Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HaloPROTAC3
For researchers, scientists, and drug development professionals utilizing the potent protein degrader HaloPROTAC3, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information, with a focus on operational and disposal plans to foster a secure research environment. Adherence to these procedural steps is critical for the safe management of this compound waste.
Core Principles of Chemical Waste Management
The disposal of any novel chemical compound, such as a PROTAC degrader, is governed by institutional and environmental regulations. All research compounds should be treated as potentially hazardous waste.[1] It is crucial to never dispose of chemicals like this compound down the sink or in regular trash.[1] The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Step-by-Step Disposal Protocol for this compound
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of potent, cytotoxic, and hazardous chemical waste.[2]
-
Waste Segregation : All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper, wipes).
-
Contaminated Personal Protective Equipment (PPE), such as gloves.[2]
-
-
Waste Collection :
-
Solid Waste : Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled.[2]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]
-
-
Labeling : Accurate and clear labeling of all waste containers is mandatory. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The date of accumulation.
-
The name of the principal investigator or research group.[2]
-
-
Storage : Store the designated hazardous waste containers in a secure, designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.[2]
-
Final Disposal : Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
Key Safety and Handling Considerations
The following table summarizes important parameters to consider for the safe handling and disposal of potent small molecule compounds like this compound. These are general guidelines and must be confirmed with your institution's specific protocols.
| Parameter | Guideline | Relevance to Disposal |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses, and chemical-resistant gloves. | Prevents accidental exposure during handling and disposal. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
| Waste Containers | Use only approved, properly labeled hazardous waste containers. | Ensures safe containment and prevents leaks or spills. |
| Spill Management | Have a spill kit readily available. In case of a spill, follow institutional procedures for hazardous chemical cleanup. | Prepares for and mitigates accidental releases. |
| Institutional EHS Consultation | Always consult your institution's EHS office for specific disposal protocols. | Ensures compliance with local, state, and federal regulations. |
Experimental Workflow for this compound Disposal
The logical flow of the disposal process is critical to ensure safety and compliance from the point of generation to final disposal.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe working environment. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling HaloPROTAC3
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling HaloPROTAC3 in both solid and solution forms.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is highly recommended. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield worn in conjunction with safety glasses. | To protect eyes from splashes of liquids and contact with solid particles. |
| Body Protection | A dedicated, fully buttoned laboratory coat with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid (powder) form or when there is a risk of aerosol generation. | To prevent inhalation of the compound. |
Operational Plan: Safe Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and the preparation of stock solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed.
Preparation:
-
Designated Area: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper.
-
PPE Inspection: Before beginning work, ensure all required PPE is donned correctly and is in good condition.
Weighing and Solution Preparation:
-
Weighing (Solid Form): If using the solid form of this compound, carefully weigh the required amount on a calibrated microbalance inside the chemical fume hood.
-
Solubilization: When preparing solutions (e.g., in DMSO), slowly add the solvent to the vial containing the pre-weighed this compound to prevent splashing. Cap the vial securely and vortex until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution if the compound's stability permits.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Labeling: Clearly label all vials containing this compound with the compound name, concentration, solvent, and date of preparation.
In Vitro Assays:
-
Sterile and Contained: When treating cells with this compound, perform all dilutions and additions within a biological safety cabinet (BSC) to maintain both sterility and containment.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[1]
Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all unused stock solutions, working solutions, and contaminated media in a designated, leak-proof, and shatter-resistant hazardous waste container compatible with the solvent (e.g., a glass container for DMSO solutions).[2][3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
The first rinse of any "empty" container that held this compound must also be collected as hazardous waste.
-
-
Solid Waste:
Labeling and Storage:
-
Clearly label all hazardous waste containers with:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[2]
Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of all this compound hazardous waste. They will ensure management in accordance with local, state, and federal regulations.[1]
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
-
Preparation of Stock Solution (in a Chemical Fume Hood):
-
Don all required PPE (double nitrile gloves, lab coat, safety goggles).
-
Prepare the designated workspace within the fume hood.
-
If starting from a solid, carefully weigh the desired amount.
-
Add the appropriate volume of DMSO to the solid to achieve the desired stock concentration.
-
Cap the vial and vortex until fully dissolved.
-
Aliquot into single-use volumes and label clearly.
-
Store stock solutions at the recommended temperature (e.g., -20°C or -80°C).
-
-
Cell Treatment (in a Biological Safety Cabinet):
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions in sterile cell culture media to achieve the desired final concentrations.
-
Carefully add the diluted this compound to the cell cultures.
-
Dispose of all contaminated pipette tips and tubes in the solid hazardous waste container.
-
-
Post-Experiment Cleanup and Disposal:
-
Decontaminate the work surfaces in the chemical fume hood and biological safety cabinet with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[1]
-
Collect all liquid waste from the experiment (e.g., leftover diluted solutions, contaminated media) in the designated liquid hazardous waste container.
-
Segregate all solid waste (gloves, pipette tips, etc.) into the solid hazardous waste container.
-
Ensure all waste containers are properly labeled and sealed.
-
Arrange for waste pickup with your institution's EHS department.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
